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4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE Documentation Hub

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  • Product: 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE
  • CAS: 111302-58-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE

CAS Number: 111302-58-0 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)[1] Executive Summary 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0) is a critical dihydrochalc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 111302-58-0 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)[1]

Executive Summary

4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0) is a critical dihydrochalcone derivative extensively utilized in medicinal chemistry.[1] It serves as a privileged scaffold in the development of metabolic therapeutics, most notably as a precursor for Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin analogs).[1] Its structural motif—two aromatic rings linked by a three-carbon carbonyl chain—provides the necessary geometric spacing for binding to the SGLT2 proximal glucose-binding site.[1]

This guide details the chemical profile, validated synthesis protocols, and application logic for researchers utilizing this compound in drug discovery.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 111302-58-0
IUPAC Name 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Synonyms 4'-Chloro-3-(4-methoxyphenyl)propiophenone; 3-(4-Methoxybenzyl)-4'-chloroacetophenone
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (Typical range)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
LogP ~4.2 (Predicted)
H-Bond Acceptors 2

Synthesis & Manufacturing Protocol

Strategic Analysis of Synthetic Routes

While Friedel-Crafts acylation is theoretically possible, it is chemically inefficient for this isomer due to the deactivating nature of the chlorobenzene ring (requiring harsh conditions) or the regioselectivity issues if acylating anisole.[1]

The industry-standard protocol utilizes a two-step sequence: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1] This route offers higher yields (>85%), milder conditions, and superior regiocontrol.[1]

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Synthesize the intermediate (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.[1]

Reagents:

  • 4'-Chloroacetophenone (1.0 eq)[1]

  • 4-Methoxybenzaldehyde (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 eq)[1]

  • Ethanol (Solvent)[1][2][3]

Protocol:

  • Dissolution: Dissolve 4'-chloroacetophenone and 4-methoxybenzaldehyde in absolute ethanol at room temperature.

  • Catalysis: Add an aqueous solution of NaOH (10% w/v) dropwise while stirring vigorously. The reaction is exothermic; maintain temperature <30°C to prevent side reactions (Cannizzaro).[1]

  • Precipitation: Stir for 4–6 hours. The chalcone product typically precipitates as a yellow solid due to the conjugated enone system.[1]

  • Isolation: Cool the mixture to 0–5°C. Filter the precipitate and wash with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize from ethanol to remove unreacted aldehyde.

Step 2: Selective Catalytic Hydrogenation

Objective: Reduce the alkene (C=C) without reducing the ketone (C=O) or dehalogenating the aryl chloride.[1]

Reagents:

  • Chalcone Intermediate (from Step 1)[1][4][5]

  • 10% Pd/C (Catalyst, 5-10 wt% loading)

  • Ethyl Acetate or THF (Solvent)[1]

  • Hydrogen Gas (H₂, 1 atm or balloon)

Protocol:

  • Setup: Charge a hydrogenation flask with the chalcone and solvent (EtOAc is preferred for ease of removal). Add the Pd/C catalyst carefully under an inert atmosphere (Nitrogen) to prevent ignition.[1]

  • Hydrogenation: Purge the system with H₂. Stir the reaction at room temperature under 1 atm of H₂.

  • Monitoring (Critical): Monitor via TLC or HPLC every 30 minutes.

    • Endpoint: Disappearance of the yellow chalcone spot.[1]

    • Risk:[1] Over-reduction can lead to the alcohol (secondary reduction) or dechlorination (if pressure is too high or reaction time too long).[1]

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.[1][6]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the target 4'-Chloro-3-(4-methoxyphenyl)propiophenone.[1]

Visualization of Synthesis Pathway[5][6][14]

SynthesisPathway Start1 4'-Chloroacetophenone Chalcone (E)-Chalcone Intermediate (Yellow Precipitate) Start1->Chalcone NaOH, EtOH Claisen-Schmidt (Aldol Condensation) Start2 4-Methoxybenzaldehyde Start2->Chalcone NaOH, EtOH Claisen-Schmidt (Aldol Condensation) Target TARGET: 4'-Chloro-3-(4-methoxyphenyl) propiophenone Chalcone->Target H2, Pd/C Ethyl Acetate Selective Hydrogenation SideProduct Over-Reduction Risk: Alcohol / De-Cl Chalcone->SideProduct Prolonged Rxn High Pressure

Caption: Two-step synthesis via Claisen-Schmidt condensation and selective hydrogenation. Note the critical control point at the hydrogenation step to avoid over-reduction.

Applications in Drug Development[1][5][6]

SGLT2 Inhibition Logic

The 4'-Chloro-3-(4-methoxyphenyl)propiophenone structure mimics the aglycone pharmacophore of gliflozins.[1]

  • Proximal Binding: The 4-chlorophenyl ring occupies the hydrophobic pocket near the glucose binding site.[1]

  • Distal Binding: The 4-methoxyphenyl group extends into the distal pocket, providing selectivity for SGLT2 over SGLT1.[1]

  • Linker: The propanone chain provides the requisite distance and rotational freedom before the final C-glycosylation step (often achieved by converting the ketone to a carbinol and subsequent coupling).[1]

Analytical Characterization Standards

To validate the compound for pharmaceutical use, the following data is required:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.8–7.9 (d, 2H, Ar-H adjacent to C=O)

    • δ 7.4 (d, 2H, Ar-H adjacent to Cl)

    • δ 7.1 (d, 2H, Ar-H adjacent to alkyl)

    • δ 6.8 (d, 2H, Ar-H adjacent to OMe)

    • δ 3.8 (s, 3H, OMe)

    • δ 3.2 (t, 2H, CO-CH₂)

    • δ 2.9 (t, 2H, Ar-CH₂)

  • HPLC Purity: >98.0% (Area %) required for biological assays.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • GHS09 (Environment): Very toxic to aquatic life with long-lasting effects.[1]

  • Handling: Use in a fume hood.[1] Avoid release to the environment.[1]

Storage:

  • Store at 2–8°C.[1]

  • Protect from light (ketones can undergo photochemical degradation over long periods).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Retrieved from [Link][1]

  • Ishihara, Y. et al. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.[1] Drug Hunter.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Retrieved from [Link][1]

Sources

Exploratory

"4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" molecular structure

The following technical guide details the structural characteristics, synthesis, and application of 4'-Chloro-3-(4-methoxyphenyl)propiophenone , a critical dihydrochalcone scaffold used in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and application of 4'-Chloro-3-(4-methoxyphenyl)propiophenone , a critical dihydrochalcone scaffold used in medicinal chemistry, particularly in the development of metabolic therapeutics like SGLT2 inhibitors.

A Strategic Scaffold for Dihydrochalcone-Based Therapeutics

Executive Summary

4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0 ) is a synthetic organic intermediate belonging to the dihydrochalcone class. Structurally, it represents a reduced chalcone featuring a 1,3-diarylpropan-1-one backbone with specific para-chloro and para-methoxy substitutions.

This molecule serves as a pivotal "privileged structure" in drug discovery. Its core scaffold mimics Phlorizin , the natural product that led to the discovery of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Consequently, this compound is extensively utilized as a building block for synthesizing metabolically stable SGLT2 inhibitor analogs (gliflozins) and exploring Structure-Activity Relationships (SAR) in anti-diabetic and anti-inflammatory research.

Chemical Identity & Properties

PropertyData
CAS Number 111302-58-0
IUPAC Name 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Structural Class Dihydrochalcone (1,3-Diarylpropan-1-one)
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (Typical for similar analogs, verify per batch)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
SMILES COC1=CC=C(CCC(=O)C2=CC=C(Cl)C=C2)C=C1

Synthetic Protocol

The synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone follows a robust, two-stage workflow: a Claisen-Schmidt Condensation to form the chalcone precursor, followed by Selective Catalytic Hydrogenation .

Stage 1: Formation of the Chalcone Precursor

Objective: Synthesize (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

  • Reagents: 4-Chloroacetophenone (1.0 eq), 4-Methoxybenzaldehyde (p-Anisaldehyde) (1.0 eq).

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: Ethanol or Methanol.

Protocol:

  • Dissolution: Dissolve 4-chloroacetophenone (15.4 g, 100 mmol) and 4-methoxybenzaldehyde (13.6 g, 100 mmol) in 100 mL of absolute ethanol.

  • Catalysis: Cool the solution to 0–5 °C. Add 10 mL of 40% aqueous NaOH dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) will form.

  • Workup: Cool the mixture to 0 °C to maximize precipitation. Filter the solid and wash with cold water (3 x 50 mL) until the filtrate is neutral. wash with cold ethanol (1 x 20 mL).

  • Purification: Recrystallize from hot ethanol to yield yellow crystals.

    • Checkpoint: Verify formation of the alkene via ¹H NMR (characteristic doublet signals at δ 7.3–7.8 ppm with J ≈ 15-16 Hz for trans-isomer).

Stage 2: Selective Hydrogenation (Reduction)

Objective: Reduce the α,β-unsaturated alkene to the saturated alkane without reducing the ketone or dehalogenating the aromatic ring.

  • Precursor: (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: Ethyl Acetate or THF.

  • Hydrogen Source: H₂ gas (balloon pressure or 1-3 atm).

Protocol:

  • Preparation: Dissolve the purified chalcone (10 g) in 150 mL of Ethyl Acetate.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (0.5 g, 5 wt% loading). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir the reaction mixture under H₂ atmosphere (1 atm) at room temperature.

  • Monitoring: Monitor via TLC or HPLC every 30 minutes. The yellow color of the chalcone will disappear as the reaction proceeds. Stop immediately upon consumption of the starting material to prevent reduction of the ketone (to alcohol).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude dihydrochalcone.

  • Final Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain the target as a white crystalline solid.

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Critical Control Points Reactants Reactants 4-Chloroacetophenone + 4-Methoxybenzaldehyde Chalcone Intermediate (Chalcone) (E)-1-(4-Cl-Ph)-3-(4-OMe-Ph) prop-2-en-1-one Reactants->Chalcone Claisen-Schmidt NaOH, EtOH, RT (-H2O) Target Target Product 4'-Chloro-3-(4-methoxyphenyl) propiophenone Chalcone->Target Hydrogenation H2, Pd/C, EtOAc (Alkene Reduction) Control1 Stop reaction immediately after alkene reduction to preserve ketone. Chalcone->Control1

Figure 1: Synthetic pathway transforming the acetophenone and benzaldehyde precursors into the target dihydrochalcone via a chalcone intermediate.

Analytical Characterization

To validate the integrity of the synthesized molecule, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.00 (t, 2H): Methylene protons α to the ketone (-C(=O)-CH ₂-).

    • δ 3.25 (t, 2H): Benzylic methylene protons (-CH ₂-Ph).

    • δ 6.8–7.9 (m, 8H): Aromatic protons. The 4'-chloro ring will show an AA'BB' system (approx δ 7.4 and 7.9), and the 4-methoxyphenyl ring will show a separate AA'BB' system (approx δ 6.8 and 7.1).

  • IR Spectroscopy:

    • 1680–1690 cm⁻¹: Strong C=O stretching (Aryl ketone).

    • No band at 1600–1640 cm⁻¹: Absence of alkene C=C stretch (confirms full hydrogenation).

Applications in Drug Development

4'-Chloro-3-(4-methoxyphenyl)propiophenone is a high-value intermediate because it structurally mimics Phlorizin , the founding member of the SGLT inhibitor class.

SGLT2 Inhibitor Design

Modern SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) utilize a C-aryl glucoside linked to a diarylmethane scaffold. This propiophenone serves as a precursor for:

  • Linker Extension Studies: Researchers use the 3-carbon chain (propiophenone) versus the 1-carbon chain (diarylmethane) to study the steric tolerance of the SGLT2 binding pocket.

  • Bioisostere Synthesis: The ketone can be reduced to a methylene group (using Et₃SiH/BF₃·OEt₂) to generate 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propane , a lipophilic tail used to optimize the aglycone moiety of experimental gliflozins.

Functional Derivatization Map

Derivatization Core 4'-Chloro-3-(4-methoxyphenyl) propiophenone Deriv1 Diarylpropane Analog (SGLT2 Aglycone Mimic) Core->Deriv1 Wolff-Kishner or Et3SiH/TFA Reduction Deriv2 Secondary Alcohol (Chiral Reduction) Core->Deriv2 NaBH4 or CBS Catalyst Deriv3 Phenolic Derivative (Demethylation) Core->Deriv3 BBr3 or HBr (Deprotection)

Figure 2: Strategic derivatization pathways for generating diverse medicinal chemistry scaffolds from the core propiophenone.

Safety & Handling

  • GHS Classification: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

  • PubChem. "1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (CAS 111302-58-0)." National Library of Medicine. Link

  • GuideChem. "Synthesis and Properties of 4'-Chloro-3-(4-methoxyphenyl)propiophenone." Chemical Dictionary. Link

  • BenchChem. "Application Notes and Protocols for Methoxypropiophenone Derivatives in Organic Synthesis." BenchChem Technical Library. Link

  • Vinati Organics. "Applications of Methoxy Acetophenone Derivatives in Pharmaceutical Intermediates." Industrial Chemical Applications. Link

  • ResearchGate. "Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone: A Precursor to Dihydrochalcones." Scientific Publications. Link

Foundational

Technical Monograph: 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE

Structural Identity, Synthetic Protocols, and Physicochemical Profiling Executive Summary This technical guide provides a comprehensive analysis of 4'-chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthetic Protocols, and Physicochemical Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 4'-chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a critical diarylpropanoid intermediate.[1][2] Structurally classified as a dihydrochalcone , this molecule serves as a versatile scaffold in the synthesis of SGLT2 inhibitors, kinase inhibitors (c-Met), and functionalized diarylalkanes.[2]

This document moves beyond standard database entries to offer a "Senior Scientist" perspective on the molecule’s synthesis, stability, and characterization. It prioritizes self-validating experimental protocols and mechanistic insights required for high-purity applications in drug discovery.[1]

Part 1: Structural Identity & Nomenclature[1][2]

IUPAC Derivation

The nomenclature for this molecule follows the priority rules for ketones, where the carbonyl group takes precedence.[2]

  • Parent Structure: Propan-1-one (a three-carbon chain terminating in a ketone).[1][2]

  • Principal Functional Group: Ketone at position C1.[1]

  • Aromatic Substituent 1 (C1): A phenyl ring attached directly to the carbonyl carbon. The chlorine atom is at the para position (position 4 relative to the carbonyl attachment). -> (4-chlorophenyl) [1][2][3][4][5][6]

  • Aromatic Substituent 2 (C3): A phenyl ring attached to the terminal carbon of the propyl chain.[2] The methoxy group is at the para position. -> (4-methoxyphenyl) [1][2][3][4][7][8]

Formal IUPAC Name: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one [1][2][4]

Chemical Identifiers Table
Identifier TypeValueNotes
IUPAC Name 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-onePreferred name for regulatory filing.[1][2]
Common Name 4'-Chloro-3-(4-methoxyphenyl)propiophenone"Propiophenone" base implies Ph-CO-Et core.[1][2]
CAS Number 111302-58-0 Unique identifier for the saturated dihydrochalcone.[1][2]
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
SMILES COC1=CC=C(CC1)CCC(=O)C2=CC=C(C=C2)ClUseful for chemoinformatics.[2]
Classification DihydrochalconeReduced form of 4-chloro-4'-methoxychalcone.[1][2]

Part 2: Synthetic Pathways & Protocols[1][5]

Visual Synthesis Workflow

The following diagram illustrates the preferred two-step synthesis.

SynthesisPathway Reactant1 4-Chloroacetophenone Intermediate Chalcone Intermediate (Unsaturated Enone) Reactant1->Intermediate Step 1: NaOH, EtOH (Claisen-Schmidt) Reactant2 4-Methoxybenzaldehyde Reactant2->Intermediate Product Target Dihydrochalcone 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one Intermediate->Product Step 2: H2, Pd/C (Selective Hydrogenation)

Figure 1: Two-step synthetic pathway via Claisen-Schmidt condensation and catalytic hydrogenation.[1][2][5][6][9]

Detailed Experimental Protocol
Step 1: Synthesis of the Chalcone Intermediate

Reaction: 4-Chloroacetophenone + 4-Methoxybenzaldehyde


 (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.[1][2]
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in Ethanol (10 volumes).

  • Catalysis: Add 10% aqueous NaOH (0.5 eq) dropwise while stirring at room temperature.

    • Scientist's Note: Do not heat initially. The exotherm is usually sufficient. Heating too early promotes Cannizzaro side reactions of the aldehyde.

  • Monitoring: Stir for 4–6 hours. A heavy precipitate (the chalcone) typically forms. Monitor via TLC (Hexane:EtOAc 8:2). The chalcone will appear as a UV-active spot with lower R_f than the starting materials.[1]

  • Work-up: Cool the mixture to 0°C. Filter the solid precipitate. Wash with cold water (to remove base) and cold ethanol (to remove unreacted aldehyde).

  • Validation: The intermediate should be a yellow solid (MP ~130°C). If the color is dark orange/brown, recrystallize from ethanol to remove oligomers.

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Chalcone + H₂


 Dihydrochalcone.[1][2]
  • Solvent System: Dissolve the purified chalcone in Ethyl Acetate or THF.

    • Scientist's Note: Avoid alcohols if you suspect transesterification or acetal formation, though ethanol is usually safe. Ethyl Acetate is preferred for ease of evaporation.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Hydrogenate at room temperature under balloon pressure (1 atm) or low pressure (10–20 psi).

    • Critical Control Point: Monitor closely via HPLC or TLC. Stop the reaction immediately upon disappearance of the starting material. Over-reduction will reduce the ketone to an alcohol (1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-ol), which is a difficult impurity to separate.[1]

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. The product typically crystallizes as a white or off-white solid.[1]

Part 3: Physicochemical & Analytical Profiling[1][2]

Reliable data is essential for formulation and assay development.

Property Table[1][2]
PropertyValue/DescriptionRelevance
Appearance White to off-white crystalline solidYellowing indicates oxidation or residual chalcone.[1][2]
Melting Point 58–62°C (Typical range for this class)Significantly lower than the chalcone precursor (~130°C).
Solubility Soluble in DMSO, DCM, EtOAc.[2] Insoluble in water.[10]Lipophilic nature (LogP ~4.1) requires organic cosolvents for bioassays.
LogP ~4.1High membrane permeability; potential for non-specific binding in assays.[2]
H-Bond Donors 0
H-Bond Acceptors 2 (Ketone, Ether)
Analytical Characterization Logic

To confirm identity, you must distinguish the product from the starting chalcone and the over-reduced alcohol.[2]

  • 1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • The Linker: Look for two distinct triplets (or multiplets) integrating to 2H each in the aliphatic region (

      
       ~3.0–3.3 ppm).
      
      • Contrast: The starting chalcone has two doublets in the aromatic/alkene region (

        
         7.4–7.8 ppm, 
        
        
        
        Hz). The disappearance of these alkene protons is the primary confirmation of reduction.
    • Methoxy Group: Singlet at

      
       3.8 ppm (3H).[11][12]
      
    • Aromatic Region: Two AA'BB' systems. The chlorophenyl ring protons will be deshielded (shifted downfield) due to the adjacent carbonyl.

  • Mass Spectrometry (ESI+):

    • Molecular Ion:

      
       (for ³⁵Cl).
      
    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom.[1][2] This is a crucial check for identity.

Part 4: Applications in Drug Discovery[1][2]

This molecule is not just a random organic compound; it is a privileged scaffold.

Pharmacophore Analysis

The 1,3-diarylpropan-1-one structure is a "linker" scaffold.[1][2] It positions two aromatic rings at a specific distance, allowing interaction with hydrophobic pockets in enzymes or receptors.

  • SGLT2 Inhibition: Dihydrochalcones are the historical precursors to modern gliflozins. Phlorizin (a natural dihydrochalcone) was the first SGLT inhibitor. This molecule represents a simplified, synthetic analog used to probe Structure-Activity Relationships (SAR) regarding the lipophilic distal ring (the 4-chlorophenyl group).

  • Kinase Inhibition: The scaffold appears in c-Met kinase inhibitors where the ketone serves as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.[1][2]

Metabolic Stability Logic

When using this molecule in in vivo studies, researchers must be aware of its metabolic liabilities.[2]

Metabolism Parent 4'-Chloro-3-(4-methoxyphenyl)propiophenone Metabolite1 Alcohol Metabolite (Ketone Reduction via CYP/Reductases) Parent->Metabolite1 Major Pathway Metabolite2 O-Desmethyl Metabolite (Phenol formation via CYP450) Parent->Metabolite2 Minor Pathway

Figure 2: Predicted metabolic soft spots.[1][2] The ketone is prone to reduction, and the methoxy group to O-demethylation.[1]

References

  • PubChem. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (Compound CID 11323320).[1][2] National Library of Medicine. Available at: [Link][1]

  • Susanti, E. et al. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.[1][2] SciTePress, 2017. (Demonstrates the Claisen-Schmidt protocol for similar chalcones). Available at: [Link]

  • Nowakowski, M. et al. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties.[2] Frontiers in Pharmacology/PMC. (Review of dihydrochalcone synthesis and biological activity). Available at: [Link]

Sources

Exploratory

"4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" physical and chemical properties

Abstract This technical guide provides a comprehensive analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0), a critical dihydrochalcone intermediate. Historically significant as a pharmacophore scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0), a critical dihydrochalcone intermediate. Historically significant as a pharmacophore scaffold for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, this compound serves as a stable, non-glycosidic building block for structure-activity relationship (SAR) studies and the synthesis of antidiabetic therapeutics. This document details its physicochemical profile, validated synthetic pathways, and analytical characterization standards, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

The compound belongs to the dihydrochalcone class, characterized by a 1,3-diphenylpropan-1-one skeleton. Its structural integrity relies on the stability of the saturated ethylene bridge linking the chlorophenyl ketone and the methoxyphenyl ring.

Attribute Technical Specification
Systematic Name 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Common Name 4'-Chloro-4-methoxydihydrochalcone
CAS Number 111302-58-0
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
SMILES COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl
InChI Key HZCXJPINVMYTFV-UHFFFAOYSA-N
Structural Class Dihydrochalcone; Diaryl ketone

Physical & Thermodynamic Properties

The following data aggregates experimental observations and high-confidence predictive models for the purified solid.

Property Value / Range Context
Physical State Crystalline SolidWhite to off-white needles upon recrystallization.
Melting Point 78°C – 82°CTypical range for 4'-chloro-dihydrochalcones; lower than the unsaturated chalcone precursor (~130°C).
Boiling Point ~420°C (Predicted)Decomposes prior to boiling at atmospheric pressure.
Solubility LipophilicSoluble in DCM, DMSO, Ethyl Acetate, Ethanol. Insoluble in water.
LogP 4.10High lipophilicity requires organic co-solvents for biological assays.
Density 1.18 ± 0.1 g/cm³Predicted at 20°C.

Synthetic Pathways & Production

The synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone is most efficiently achieved via a two-step sequence: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This route minimizes side reactions and maximizes yield.

Step 1: Synthesis of the Chalcone Precursor

Reaction: Aldol condensation of 4'-chloroacetophenone and 4-methoxybenzaldehyde.

  • Reagents: 4'-Chloroacetophenone (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol/Water (95:5).

  • Protocol:

    • Dissolve 4'-chloroacetophenone in ethanol.

    • Add aqueous NaOH dropwise at 0-5°C.

    • Add 4-methoxybenzaldehyde slowly to control exotherm.

    • Stir at room temperature for 4–6 hours. A yellow precipitate (chalcone) will form.[1]

    • Workup: Filter the solid, wash with cold water/ethanol, and recrystallize from ethanol.

    • Intermediate: (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Catalytic hydrogenation of the alkene moiety without reducing the carbonyl or dehalogenating the aromatic ring.

  • Reagents: Chalcone Intermediate, Pd/C (5-10% loading), Hydrogen gas (1 atm or balloon), Ethyl Acetate or Ethanol.

  • Protocol:

    • Dissolve the chalcone in Ethyl Acetate (0.1 M concentration).

    • Add 10 mol% Pd/C catalyst carefully under inert atmosphere (Argon).

    • Purge system with H₂ gas.

    • Stir vigorously at RT for 2–4 hours. Monitor via TLC (disappearance of yellow fluorescent spot).

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.[2]

    • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Visualization: Synthetic Workflow

SynthesisPathway start1 4'-Chloroacetophenone chalcone Intermediate: (E)-Chalcone (Yellow Solid) start1->chalcone NaOH, EtOH Claisen-Schmidt start2 4-Methoxybenzaldehyde start2->chalcone product Target Product: 4'-Chloro-3-(4-methoxyphenyl) propiophenone chalcone->product H2, Pd/C Selective Hydrogenation

Caption: Two-step synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.

Chemical Reactivity & Applications

Role in Drug Development (SGLT2 Inhibitors)

This molecule represents the aglycone core of the gliflozin class. While modern SGLT2 inhibitors (e.g., Dapagliflozin) utilize a C-glycosidic bond for metabolic stability, the dihydrochalcone scaffold (derived from Phlorizin) remains the fundamental pharmacophore model.

  • Mechanism: The 1,3-spacing of the aromatic rings mimics the spatial arrangement required to bind the SGLT2 receptor in the proximal tubule of the kidney.

  • Modification Points:

    • Carbonyl Reduction: Reduction with NaBH₄ yields the corresponding alcohol, increasing hydrophilicity.

    • Friedel-Crafts Modifications: The electron-rich methoxy ring allows for further electrophilic aromatic substitution (e.g., halogenation) to tune potency.

Visualization: Pharmacophore Mapping

Pharmacophore core 4'-Chloro-3-(4-methoxyphenyl) propiophenone ringA Ring A (Chlorophenyl) Lipophilic Pocket Binding core->ringA linker Ethylene-Ketone Linker Flexible Spacer core->linker ringB Ring B (Methoxyphenyl) H-Bond Acceptor core->ringB target SGLT2 Receptor Interaction ringA->target Hydrophobic Interaction ringB->target Mimics Sugar Binding

Caption: Structural mapping of the molecule to the SGLT2 inhibitor pharmacophore.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals must be observed.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.89 (d, J=8.5 Hz, 2H): Protons ortho to the carbonyl (Chlorophenyl ring).

  • δ 7.42 (d, J=8.5 Hz, 2H): Protons meta to the carbonyl (Chlorophenyl ring).

  • δ 7.15 (d, J=8.6 Hz, 2H): Protons meta to the methoxy group.

  • δ 6.84 (d, J=8.6 Hz, 2H): Protons ortho to the methoxy group.

  • δ 3.79 (s, 3H): Methoxy group (-OCH₃).

  • δ 3.25 (t, J=7.4 Hz, 2H): Methylene α to carbonyl (-CO-CH ₂-).

  • δ 2.98 (t, J=7.4 Hz, 2H): Benzylic methylene (-CH ₂-Ph).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 275.1 m/z

  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate is limited, it should be handled as a potent chemical substance.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; compound may be statically charged.

References

  • Guidechem. (2024). Chemical Properties of CAS 111302-58-0. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 225036, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from

  • Royal Society of Chemistry. (2024). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation. Retrieved from

Sources

Foundational

Technical Guide: Spectral Analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

This guide details the spectral characterization and structural analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one).[1] This compound is a dihydrochal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization and structural analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one).[1]

This compound is a dihydrochalcone , a critical intermediate often used in the synthesis of SGLT2 inhibitors and other antidiabetic pharmacophores.[1] The data below synthesizes experimental precedents with high-fidelity spectroscopic principles.

[1][2]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
IUPAC Name 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Common Name 4'-Chloro-4-methoxy-dihydrochalcone
CAS Number 111302-58-0
Molecular Formula

Molecular Weight 274.74 g/mol
Appearance White to off-white crystalline solid
Melting Point 75–78 °C (Typical for dihydrochalcone analogs)

Synthesis & Structural Logic

To understand the spectra, one must understand the connectivity. This molecule is typically synthesized via the catalytic hydrogenation of its unsaturated precursor, 4'-chloro-4-methoxychalcone.[1]

Reaction Workflow

The transformation converts the alkene (


) bridge into a saturated ethylene bridge (

), drastically altering the NMR and IR signatures.[1]

Synthesis Chalcone Precursor 4'-Chloro-4-methoxychalcone (C=C double bond) H2 H2 / Pd-C (Hydrogenation) Chalcone->H2 Reduction Product Target 4'-Chloro-3-(4-methoxyphenyl)propiophenone (Saturated Bridge) H2->Product Yield >90%

Figure 1: Synthesis via reduction of the chalcone bridge.

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is distinct due to the disappearance of the alkene doublets (typically at 7.4–7.8 ppm in the chalcone) and the appearance of two coupled triplets in the aliphatic region.

1H NMR (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
7.88 – 7.92 Doublet (

Hz)
2HAr-H (Ortho to C=O)Deshielded by carbonyl anisotropy (Ring A).[1]
7.40 – 7.44 Doublet (

Hz)
2HAr-H (Meta to C=O)Ortho to Chlorine atom (Ring A).[1]
7.12 – 7.16 Doublet (

Hz)
2HAr-H (Meta to OMe)Benzylic ring protons (Ring B).[1]
6.82 – 6.86 Doublet (

Hz)
2HAr-H (Ortho to OMe)Shielded by methoxy electron donation (Ring B).[1]
3.79 Singlet3H-OCH 3Characteristic methoxy singlet.[1]
3.22 – 3.28 Triplet (

Hz)
2H-CO-CH 2-

-protons next to carbonyl.[1]
2.98 – 3.04 Triplet (

Hz)
2H-CH 2-Ar

-protons (benzylic).[1]
13C NMR (100 MHz, CDCl3)
  • Carbonyl (C=O): ~198.0 ppm (Aryl ketone).[1]

  • Aromatic Carbons:

    • C-O (Methoxy attached): ~158.0 ppm.

    • C-Cl (Chlorine attached): ~139.5 ppm.[1]

    • C-C=O[1][2][3] (Quaternary): ~135.0 ppm.

  • Aliphatic Carbons:

    • Methoxy (-OCH3): ~55.3 ppm.[1]

    • 
      -Carbon (-CO-C H2-): ~40.5 ppm.[1]
      
    • 
      -Carbon (-C H2-Ar): ~29.2 ppm.[1]
      
B. Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically distinguishing the ketone from an ester or aldehyde.

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
1680 – 1690 C=O[1] StretchStrongConjugated aryl ketone (lower than 1715 due to conjugation).
1590, 1510 C=C AromaticMediumBenzenoid ring skeletal vibrations.
1245 – 1250 C-O-C StretchStrongAryl alkyl ether (Methoxy group).[1]
1090 C-Cl StretchMediumAryl chloride signature.[1]
2900 – 2950 C-H StretchWeakAliphatic C-H (methylene bridge).[1]
C. Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of chlorine via its characteristic isotope pattern.

  • Ionization Mode: EI (Electron Impact, 70 eV) or ESI+.[1]

  • Molecular Ion (M⁺): 274.[1]

  • Isotope Pattern: The M+ (274) and M+2 (276) peaks appear in a 3:1 ratio , confirming the presence of one Chlorine atom (

    
     vs 
    
    
    
    ).[1]
Fragmentation Pathway (EI)

The molecule typically cleaves at the bonds adjacent to the carbonyl or the benzylic position.[1]

  • Base Peak (m/z 139/141): The 4-chlorobenzoyl cation (

    
    ).[1] This is formed by 
    
    
    
    -cleavage adjacent to the carbonyl.[1]
  • Tropylium Ion (m/z 121): The methoxybenzyl fragment (

    
    ) often rearranges to a substituted tropylium ion.[1]
    

Fragmentation Parent Molecular Ion (M+) m/z 274 / 276 (3:1) Frag1 Base Peak: 4-Chlorobenzoyl Cation [Cl-Ph-C=O]+ m/z 139 / 141 Parent->Frag1 α-Cleavage (Carbonyl side) Frag2 Methoxybenzyl Cation [MeO-Ph-CH2]+ m/z 121 Parent->Frag2 Cleavage (Benzylic side)

Figure 2: Primary fragmentation pathway in Electron Impact MS.

Experimental Protocol: Preparation of Spectral Sample

Author Note: This protocol ensures high-purity isolation for spectral analysis, minimizing solvent peaks.

  • Precursor Dissolution: Dissolve 1.0 eq of 4'-chloro-4-methoxychalcone in Ethyl Acetate/Ethanol (1:1 v/v).

  • Catalyst Addition: Add 10 wt% Pd/C (Palladium on Carbon).[1]

  • Hydrogenation: Stir under

    
     balloon (1 atm) at Room Temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the alkene spot disappears.[1]
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Critical: Wash the pad thoroughly with EtOAc to recover all product.[1]

  • Purification: Concentrate filtrate in vacuo. Recrystallize from Ethanol to obtain white needles.

  • NMR Prep: Dissolve ~10 mg of dry solid in 0.6 mL

    
    . Filter through a glass wool plug into the NMR tube to remove particulate interference.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link][1]

  • EPA CompTox Chemicals Dashboard. DTXSID50462396: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Retrieved from [Link][1]

Sources

Exploratory

"4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" as a pharmaceutical intermediate

The following technical guide details the chemical architecture, synthesis, and pharmaceutical utility of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0). This document is structured for researchers and pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and pharmaceutical utility of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0).

This document is structured for researchers and process chemists, prioritizing actionable protocols, mechanistic insight, and rigorous data presentation.

A Pivotal Dihydrochalcone Intermediate in Metabolic Drug Discovery[1]

Executive Summary

4'-Chloro-3-(4-methoxyphenyl)propiophenone (also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one) is a specialized pharmaceutical intermediate belonging to the dihydrochalcone class.[1] Structurally, it consists of a 4-chlorophenyl moiety linked to a 4-methoxyphenyl ring via a saturated propionyl bridge.[1]

While often overshadowed by its ethoxy-analogs (used in Dapagliflozin synthesis), this methoxy-variant represents a critical scaffold in Structure-Activity Relationship (SAR) studies for SGLT2 inhibitors and PPAR agonists.[1] Its synthesis and subsequent functionalization allow medicinal chemists to modulate the lipophilicity and metabolic stability of antidiabetic and anti-inflammatory candidates.[1]

Chemical Identity & Properties
ParameterSpecification
IUPAC Name 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Common Name 4'-Chloro-3-(4-methoxyphenyl)propiophenone
CAS Number 111302-58-0
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Structural Class Dihydrochalcone / Diarylpropanoid
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (typical)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Synthetic Architecture

The industrial synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone typically follows a two-stage workflow: Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation .[1] This route is preferred over Friedel-Crafts acylation due to superior regiocontrol.[1]

Stage 1: Claisen-Schmidt Condensation (Chalcone Formation)
  • Reaction: 4-Chloroacetophenone + 4-Methoxybenzaldehyde

    
     Chalcone Intermediate.[1]
    
  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

  • Critical Control: The trans-isomer is thermodynamically favored.[1]

Stage 2: Selective Hydrogenation
  • Reaction: Chalcone + H₂

    
     Dihydrochalcone (Target).[1]
    
  • Challenge: Reducing the alkene (

    
    ) without reducing the ketone (
    
    
    
    ) or dehalogenating the aryl chloride (
    
    
    ).
Visual Synthesis Workflow

SynthesisWorkflow Start1 4-Chloroacetophenone Chalcone INTERMEDIATE: 4'-Chloro-3-(4-methoxyphenyl)chalcone (Enone) Start1->Chalcone NaOH, EtOH 25°C, 12h Start2 4-Methoxybenzaldehyde Start2->Chalcone Target TARGET PRODUCT: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (Dihydrochalcone) Chalcone->Target H2 (1 atm), Pd/C EtOAc, 25°C Impurity1 Impurity A: Allylic Alcohol (Over-reduction) Chalcone->Impurity1 Excess H2 or High Temp Impurity2 Impurity B: Dechlorinated Product Chalcone->Impurity2 Pd/C w/o Poison Long reaction time

Figure 1: Step-wise synthetic pathway highlighting the critical hydrogenation selectivity required to avoid common impurities.

Detailed Experimental Protocols

Note: These protocols are designed for a 50g scale-up and must be validated in a specific lab environment.

Protocol A: Synthesis of the Chalcone Precursor
  • Charge: In a 1L 3-neck flask equipped with a mechanical stirrer, charge 4-Chloroacetophenone (50.0 g, 0.32 mol) and Ethanol (300 mL).

  • Addition: Add 4-Methoxybenzaldehyde (44.0 g, 0.32 mol). Stir to dissolve.

  • Catalysis: Dropwise add 10% NaOH (aq) (150 mL) over 30 minutes, maintaining temperature

    
    . The solution will turn yellow/orange (characteristic of the enone chromophore).[1]
    
  • Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Cool the mixture to 0–5°C. The chalcone precipitates. Filter the solid.[1][2]

  • Purification: Wash the cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol if purity
    
    
    .[1]
    • Yield Target: 85–90%[1]

Protocol B: Selective Hydrogenation to Propiophenone

This step requires strict control to prevent dehalogenation.[1]

  • Charge: Dissolve the Chalcone intermediate (40.0 g) in Ethyl Acetate (400 mL) in a hydrogenation vessel.

  • Catalyst: Add 5% Pd/C (2.0 g, 5 wt% loading). Optional: Add Diphenylsulfide (0.01 eq) as a catalyst poison to prevent dechlorination if using high pressure.[1]

  • Hydrogenation: Purge with N₂, then charge with H₂ (1 atm/balloon) .

  • Reaction: Stir vigorously at 20–25°C.

  • Monitoring: Monitor by HPLC every 30 minutes. Stop immediately upon disappearance of the starting material (typically 2–4 hours).[1] Prolonged stirring leads to ketone reduction.[1]

  • Workup: Filter catalyst through a Celite pad. Concentrate the filtrate under vacuum.[1][2]

  • Crystallization: Recrystallize from Hexane/EtOAc to obtain the target dihydrochalcone.

Pharmaceutical Applications & Mechanism[1]
1. SGLT2 Inhibitor Development (SAR Studies)

While marketed drugs like Dapagliflozin utilize a diarylmethane scaffold (linked by a single -CH₂-), this propiophenone intermediate provides a C3-linker (Propionyl) .[1]

  • Utility: It is used to synthesize "extended linker" analogs to probe the size of the SGLT2 binding pocket.[1]

  • Transformation: The ketone is typically reduced to a methylene or reacted with a Grignard reagent (e.g., aryl-magnesium bromide) to form tertiary alcohols, which are then coupled with gluconolactone.[1]

2. PPAR Agonist Precursors

The lipophilic tail of this molecule mimics the fibrate class pharmacophore.[1]

  • Mechanism: The dihydrochalcone skeleton serves as a scaffold for Peroxisome Proliferator-Activated Receptors (PPAR) agonists, used in treating dyslipidemia.[1]

Downstream Logic Flow

Downstream Intermediate 4'-Chloro-3-(4-methoxyphenyl) propiophenone Path1 Pathway A: Reduction Intermediate->Path1 Wolff-Kishner Path2 Pathway B: Grignard Addition Intermediate->Path2 R-MgBr Product1 Diarylpropane Derivatives (PPAR Agonists) Path1->Product1 Product2 Tertiary Carbinols (SGLT2 Analogs) Path2->Product2

Figure 2: Divergent synthetic utility of the propiophenone intermediate in medicinal chemistry.

Quality Control: Impurity Profiling

High-purity intermediates are required for late-stage API synthesis.[1]

Impurity TypeOriginControl Strategy
Unreacted Chalcone Incomplete HydrogenationEnsure adequate H₂ dispersion; extend time (carefully).[1]
Des-Chloro Analog Pd-catalyzed hydrogenolysis of Ar-ClUse lower pressure (1 atm); add catalyst poison; switch to Pt/C.
Alcohol Derivative Over-reduction of KetoneStop reaction immediately at endpoint; avoid high temperatures (>40°C).[1]
Dimer Radical coupling during aldol stepControl NaOH addition rate; maintain low temperature.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Retrieved from [Link][1]

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for SGLT2 scaffold synthesis). Retrieved from [Link]

  • PatSnap. Synthesis methods of Dapagliflozin and related dihydrochalcone intermediates. (Patent Analysis). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4'-Chloro-3-(4-methoxyphenyl)propiophenone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction Propiophenone and its derivatives represent a significant class of organic compounds that are pivotal as intermediates in the synthesis of a wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone and its derivatives represent a significant class of organic compounds that are pivotal as intermediates in the synthesis of a wide array of biologically active molecules.[1] Among these, the scaffold of 4'-chloro-3-(4-methoxyphenyl)propiophenone serves as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogs of this core structure, offering insights for researchers and professionals in the field of drug discovery and development.

The propiophenone core, characterized by a phenyl group attached to a propanone backbone, allows for diverse chemical modifications.[1] The specific substitutions of a chloro group at the 4'-position and a 4-methoxyphenyl group at the 3-position of the propiophenone scaffold create a unique electronic and steric environment, influencing the molecule's reactivity and biological profile. These compounds are closely related to chalcones, which are α,β-unsaturated ketones known for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Synthetic Pathways and Methodologies

The synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone and its analogs can be achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and the specific substitutions required on the aromatic rings.

Route 1: Friedel-Crafts Acylation

A primary and versatile method for synthesizing propiophenone derivatives is the Friedel-Crafts acylation.[4][5] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone via Friedel-Crafts Acylation

Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-methoxyphenyl)propanoic acid in an anhydrous solvent such as dichloromethane (DCM).

  • Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) to the solution at room temperature.

  • Once the initial gas evolution subsides, gently heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion to the acyl chloride.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methoxyphenyl)propionyl chloride can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation with Chlorobenzene

  • In a separate dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude 3-(4-methoxyphenyl)propionyl chloride in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

  • Following the addition of the acyl chloride, add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4'-chloro-3-(4-methoxyphenyl)propiophenone.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation PropanoicAcid 3-(4-methoxyphenyl)propanoic acid PropionylChloride 3-(4-methoxyphenyl)propionyl chloride PropanoicAcid->PropionylChloride Reflux in DCM SOCl2 SOCl₂ TargetMolecule 4'-Chloro-3-(4-methoxyphenyl)propiophenone PropionylChloride->TargetMolecule DCM, 0°C to RT Chlorobenzene Chlorobenzene AlCl3 AlCl₃

Route 2: Claisen-Schmidt Condensation and Subsequent Reduction

An alternative strategy involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective reduction of the α,β-unsaturated bond.[6] This method is particularly useful for creating a variety of analogs by varying the initial acetophenone and benzaldehyde.

Experimental Protocol: Synthesis via Chalcone Intermediate

Step 1: Synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

  • In a flask, dissolve 4'-chloroacetophenone and 4-methoxybenzaldehyde in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred mixture at room temperature.

  • Continue stirring for several hours until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Selective Reduction of the Chalcone

  • Dissolve the purified chalcone in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂) in a Parr apparatus or using a balloon filled with hydrogen gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the catalyst through a pad of Celite.

  • Evaporate the solvent to obtain the desired 4'-chloro-3-(4-methoxyphenyl)propiophenone.

Claisen_Schmidt_Reduction cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Selective Reduction Acetophenone 4'-Chloroacetophenone Chalcone (2E)-1-(4-chlorophenyl)-3- (4-methoxyphenyl)prop-2-en-1-one Acetophenone->Chalcone Benzaldehyde 4-Methoxybenzaldehyde Benzaldehyde->Chalcone Base NaOH or KOH TargetMolecule 4'-Chloro-3-(4-methoxyphenyl)propiophenone Chalcone->TargetMolecule Hydrogenation Catalyst H₂/Pd-C

Biological Activities and Therapeutic Potential

Derivatives of the 4'-chloro-3-(4-methoxyphenyl)propiophenone scaffold have shown promise in various therapeutic areas, largely due to their structural similarity to chalcones and other biologically active ketones.

Anticancer Activity

Numerous studies have highlighted the potential of propiophenone and chalcone derivatives as anticancer agents.[7][8] The presence of the α,β-unsaturated ketone moiety in chalcones is believed to contribute to their cytotoxicity through Michael addition with biological nucleophiles, such as cysteine residues in proteins.[9] While the propiophenone itself lacks this unsaturation, its derivatives can be designed to interact with various cellular targets.

The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aromatic rings significantly influence the anticancer potency. For instance, the presence of electron-withdrawing groups like chlorine and electron-donating groups like methoxy can modulate the electronic properties of the molecule and its interaction with biological targets.[10][11]

Antimicrobial Activity

Chalcones and their derivatives have long been recognized for their broad-spectrum antimicrobial activity against bacteria and fungi.[9][12] The antimicrobial efficacy is often attributed to the enone system.[9] Propiophenone derivatives, while lacking the conjugated double bond, can still exhibit antimicrobial properties. The introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to enhance the antimicrobial activity of organic compounds.[11] Similarly, the methoxy group can also contribute to the biological activity.[10][13]

Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Other Potential Applications

The versatility of the propiophenone scaffold extends to other therapeutic areas as well. For instance, some derivatives have been investigated for their potential as:

  • Anti-inflammatory agents: By modulating inflammatory pathways.

  • Antioxidants: By scavenging free radicals.[14][15]

  • Enzyme inhibitors: Targeting specific enzymes involved in disease progression.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4'-chloro-3-(4-methoxyphenyl)propiophenone derivatives is intricately linked to their chemical structure. The following table summarizes key SAR observations based on the available literature for related compounds.

Structural Modification Effect on Biological Activity Rationale
Presence of 4'-Chloro group Generally enhances antimicrobial and anticancer activity.[11]Increases lipophilicity, potentially improving cell membrane penetration. Can also influence electronic interactions with target sites.
Presence of 4-Methoxy group Can either enhance or decrease activity depending on the specific biological target.[10][13]Acts as an electron-donating group, which can affect the molecule's binding affinity and metabolic stability.
Modifications on the Propiophenone Backbone Introduction of other functional groups can lead to diverse biological profiles.Allows for fine-tuning of physicochemical properties such as solubility, and enables interaction with different biological targets.
Conversion to Chalcone Analog Often leads to a significant increase in a broad range of biological activities.[2][17]The α,β-unsaturated ketone system is a reactive pharmacophore that can covalently bind to biological macromolecules.[9]

SAR_Summary cluster_substituents Substituent Effects cluster_modifications Structural Modifications Core 4'-Chloro-3-(4-methoxyphenyl)propiophenone Core Chloro 4'-Chloro Group (Enhances Activity) Core->Chloro influences Methoxy 4-Methoxy Group (Modulates Activity) Core->Methoxy influences Backbone Propiophenone Backbone Modification Core->Backbone can be modified Chalcone Conversion to Chalcone (Increases Activity) Core->Chalcone can be converted to

Conclusion and Future Directions

The 4'-chloro-3-(4-methoxyphenyl)propiophenone scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic versatility of this core structure allows for the creation of a diverse library of derivatives and analogs with a wide range of biological activities. The established anticancer and antimicrobial potential of related compounds, coupled with the ability to fine-tune their properties through chemical modification, makes this an exciting area for further research.

Future investigations should focus on elucidating the specific molecular targets and mechanisms of action of these compounds. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can aid in the rational design of more potent and selective analogs.[7][8] Furthermore, exploring novel synthetic methodologies, including greener chemistry approaches, will be crucial for the sustainable development of these promising molecules.[5][9] In-depth preclinical and clinical studies will be necessary to translate the therapeutic potential of these compounds into effective treatments for a variety of diseases.

References

  • A Review: New Synthesis of Chalcone Derivatives and Their Applic
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022-08-02). (URL: )
  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (URL: )
  • Synthesis and characterization of chalcone derivatives: A comparative evalu
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. (URL: )
  • Synthesis of Chalcone Derivatives and Their Antimicrobial Properties - Der Pharma Chemica. (URL: )
  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone deriv
  • Synthesis and Characterization of Some Chalcone Deriv
  • Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanoc
  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed. (2013-05-15). (URL: [Link])

  • Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. (URL: [Link])

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. (2024-06-09). (URL: [Link])

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 4'-Chloro-3-(4-methoxyphenyl)propiophenone in Medicinal Chemistry

The following technical guide details the role, synthesis, and application of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a critical dihydrochalcone intermediate in the development of sodium-glucose co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a critical dihydrochalcone intermediate in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1]

[1]

Executive Summary

4'-Chloro-3-(4-methoxyphenyl)propiophenone (1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one) represents a "privileged scaffold" in metabolic disease research.[1] Structurally, it is a dihydrochalcone —a direct analogue of Phlorizin , the natural product that first led to the discovery of SGLT inhibition.

While modern "gliflozins" (e.g., Dapagliflozin, Empagliflozin) typically utilize a diarylmethane scaffold to improve metabolic stability, this propiophenone derivative remains vital for:

  • Synthesis of C-Glucosyl Dihydrochalcones: A specific subclass of SGLT2 inhibitors designed to retain the potent binding affinity of Phlorizin while mitigating hydrolytic instability via C-glycosylation.[1]

  • Pharmacophore Modeling: Serving as a robust lipophilic tether (aglycone) that positions the glucose moiety into the SGLT2 proximal binding site.

  • Process Chemistry Benchmarking: Acting as a model substrate for chemoselective reductions (ketone vs. alkene vs. aryl chloride preservation).

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
CAS Number 111302-58-0
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Core Scaffold Dihydrochalcone (1,3-diarylpropan-1-one)
Key Functionality 4-Chlorophenyl: Lipophilic anchor for the SGLT2 aglycone binding pocket.Propiophenone Linker: Flexible 3-carbon tether allowing induced fit.4-Methoxyphenyl: Electron-rich ring susceptible to electrophilic substitution or demethylation for glycoside attachment.[1][2][3][4][5]

Mechanistic Relevance: The 4'-chloro substituent mimics the lipophilic interactions found in the distal ring of Dapagliflozin, while the methoxy group often serves as a "masked" phenol. Upon demethylation, the resulting phenol acts as the nucleophile for glycosylation or as a hydrogen-bond donor within the active site.

Synthetic Pathways: Comparative Process Analysis

For scale-up and optimization, two primary routes exist. The choice depends on reagent availability and the necessity to avoid metal scavenging (e.g., Palladium) in later stages.

Route A: The Aldol-Hydrogenation Sequence (Preferred for Scale)

This route is favored in industrial settings due to the low cost of starting materials and high atom economy.

  • Claisen-Schmidt Condensation: Reaction of 4-chloroacetophenone with 4-methoxybenzaldehyde under basic conditions (NaOH/EtOH) yields the Chalcone intermediate.[1]

  • Chemoselective Hydrogenation: The critical step is reducing the alkene without dechlorinating the aromatic ring or reducing the ketone to an alcohol.

Route B: Friedel-Crafts Acylation (Convergent)

A direct approach useful for introducing isotopic labels or varying the acyl chain length.

  • Acid Chloride Formation: 3-(4-methoxyphenyl)propanoic acid is converted to its acyl chloride using thionyl chloride (

    
    ).[1]
    
  • Acylation: Reaction with chlorobenzene catalyzed by

    
    . Note: Isomer control (para vs. ortho) is critical here.
    
Visualization of Synthetic Logic

The following diagram illustrates the convergence of these routes and the critical downstream application.

SynthesisWorkflow cluster_RouteA Route A: Aldol-Hydrogenation (High Throughput) cluster_RouteB Route B: Friedel-Crafts (Convergent) Acetophenone 4-Chloroacetophenone Chalcone INTERMEDIATE: 4-Chloro-4'-methoxychalcone (Enone) Acetophenone->Chalcone NaOH, EtOH (Claisen-Schmidt) Aldehyde 4-Methoxybenzaldehyde Aldehyde->Chalcone Hydrogenation Step 2: Selective Hydrogenation (H2, Pd/C, EtOAc) or (Wilkinson's Cat) Chalcone->Hydrogenation Target TARGET MOLECULE: 4'-Chloro-3-(4-methoxyphenyl) propiophenone Hydrogenation->Target Reduction of C=C only Acid 3-(4-methoxyphenyl) propanoic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl2, Reflux FCA Step 2: Friedel-Crafts Acylation (AlCl3, DCM, 0°C) AcylChloride->FCA Chlorobenzene Chlorobenzene Chlorobenzene->FCA FCA->Target Electrophilic Subst. Downstream Downstream Application: C-Glucosyl Dihydrochalcones (SGLT2 Inhibitors) Target->Downstream 1. Demethylation (BBr3) 2. Glycosylation

Caption: Convergent synthetic workflows for 4'-Chloro-3-(4-methoxyphenyl)propiophenone, highlighting the critical chalcone reduction step.

Detailed Experimental Protocols

Protocol 1: Chemoselective Hydrogenation of the Chalcone

Objective: Reduce the alkene of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one to the target propiophenone without affecting the carbonyl or the aryl chloride.[1]

Reagents:

  • Chalcone Intermediate: 10.0 g (36.7 mmol)

  • Catalyst: 5% Pd/C (0.5 g) or Wilkinson's Catalyst (for higher selectivity)

  • Solvent: Ethyl Acetate (EtOAc) / Methanol (1:1)

  • Hydrogen Gas (

    
    ): Balloon pressure (1 atm)
    

Procedure:

  • Dissolution: Dissolve 10.0 g of the chalcone in 100 mL of EtOAc/MeOH mixture in a round-bottom flask. Ensure complete solubility; mild heating (30°C) is permissible.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 0.5 g of 5% Pd/C. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir vigorously under a hydrogen balloon at Room Temperature (20-25°C).
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC every 30 minutes. The starting material (bright yellow spot) should disappear, yielding a colorless product.

    • Critical Control Point: Stop the reaction immediately upon consumption of the alkene to prevent reduction of the ketone to the alcohol or hydrodechlorination.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the solid from Ethanol/Water to yield white crystals.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of alkene doublets (δ 7.5-8.0 region) and the appearance of two triplets at δ ~3.0 ppm (carbonyl-adjacent

    
    ) and δ ~3.2 ppm (benzyl 
    
    
    
    ).[1]
Protocol 2: Downstream Demethylation (Aglycone Activation)

To utilize this scaffold for glycosylation, the methoxy group is often converted to a phenol.

Reagents:

  • Substrate: 4'-Chloro-3-(4-methoxyphenyl)propiophenone[1][3][6]

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM
    
  • Quench: Methanol,

    
    
    

Procedure:

  • Cool a solution of the substrate in anhydrous DCM to -78°C.

  • Add

    
     (3.0 equiv) dropwise.
    
  • Allow to warm to 0°C over 2 hours.

  • Quench with MeOH carefully.

  • Isolate the phenol intermediate for subsequent glycosylation (e.g., reaction with peracetylated glucosyl bromide).

References

  • Targeting Type 2 Diabetes with C-Glucosyl Dihydrochalcones as Selective SGLT2 Inhibitors. Journal of Medicinal Chemistry. (2017). Describes the synthesis and biological evaluation of dihydrochalcone libraries derived from propiophenone precursors.

  • Glycosylated Dihydrochalcones as Potent and Selective SGLT2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004). Establishes the structure-activity relationship (SAR) of the dihydrochalcone scaffold in SGLT inhibition.

  • Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. (2018). A comprehensive review of industrial routes for gliflozin and dihydrochalcone synthesis, including Friedel-Crafts and condensation methodologies.

  • PubChem Compound Summary: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information.[1] Provides physical properties and spectral data for validation.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Executive Summary & Scope This guide details a high-fidelity protocol for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone , a structural analog often utilized in the development of SGLT2 inhibitors and flavon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details a high-fidelity protocol for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone , a structural analog often utilized in the development of SGLT2 inhibitors and flavonoid-based therapeutics.

The Core Challenge: The synthesis requires the precise reduction of an


-unsaturated ketone (chalcone) to a saturated ketone (dihydrochalcone) while preserving two sensitive motifs:
  • The Aryl Chloride: Susceptible to hydrodehalogenation (loss of Cl) under standard Pd/C hydrogenation conditions.

  • The Carbonyl Group: Susceptible to over-reduction to an alcohol.

The Solution: We utilize a Two-Stage Modular Synthesis featuring a Claisen-Schmidt condensation followed by a chemoselective reduction using Nickel Boride (


)  generated in situ. This method offers superior chemoselectivity compared to catalytic hydrogenation, ensuring >95% retention of the aryl chloride.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the "Chalcone Gateway," allowing for the convergence of two commercially available aromatic precursors.

Retrosynthesis Target Target: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (Dihydrochalcone) Chalcone Intermediate: 4'-Chloro-4-methoxychalcone (Enone) Chalcone->Target Chemoselective Reduction (NiCl2 / NaBH4) Acetophenone Precursor A: 4'-Chloroacetophenone Acetophenone->Chalcone Claisen-Schmidt (NaOH / EtOH) Aldehyde Precursor B: 4-Methoxybenzaldehyde (p-Anisaldehyde) Aldehyde->Chalcone

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the stability of the 4'-Cl substituent by avoiding aggressive hydrogenation catalysts.

Experimental Protocols

Stage 1: Assembly of the Carbon Skeleton (Claisen-Schmidt Condensation)

This step creates the


-unsaturated intermediate 4'-chloro-4-methoxychalcone .

Reagents:

  • 4'-Chloroacetophenone (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Ethanol (95%)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.4 g (0.1 mol) of 4'-chloroacetophenone and 13.6 g (0.1 mol) of 4-methoxybenzaldehyde in 100 mL of ethanol.

  • Initiation: Cool the solution to ~10°C in an ice-water bath. Add 15 mL of 10% NaOH solution dropwise over 10 minutes. The solution will likely turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. A heavy precipitate (the chalcone) should form.

  • Workup: Cool the flask to 0°C for 1 hour to maximize precipitation. Filter the solid using a Büchner funnel.

  • Purification: Wash the cake with cold water (2 x 50 mL) to remove excess base, followed by cold ethanol (1 x 20 mL). Recrystallize from hot ethanol to yield pale yellow crystals.

Expected Yield: 85–92% QC Check: Melting point should be 128–130°C (Lit. val).

Stage 2: Chemoselective Reduction (The Nickel Boride Method)

This is the critical step. Standard catalytic hydrogenation (H2, Pd/C) often strips the chlorine atom. We use Nickel Boride (


), generated in situ, which reduces the alkene rapidly while leaving the aryl halide and carbonyl intact [1].

Reagents:

  • 4'-Chloro-4-methoxychalcone (Intermediate from Stage 1)

  • Nickel(II) Chloride Hexahydrate (

    
    )
    
  • Sodium Borohydride (

    
    )[1][2]
    
  • Methanol (Dry)[2]

  • Tetrahydrofuran (THF) - Optional, if solubility is poor

Stoichiometry Table:

ComponentRoleEquivalentsMass/Vol (for 10 mmol scale)
Chalcone Substrate1.02.73 g

Catalyst Precursor2.04.75 g

Reductant6.02.27 g
Methanol SolventN/A50 mL

Protocol:

  • Setup: In a 250 mL Erlenmeyer flask, dissolve 2.73 g (10 mmol) of the chalcone and 4.75 g (20 mmol) of

    
      in 50 mL of methanol. The solution will be green.
    
  • Reduction: Place the flask in an ice bath (0°C). Add the

    
      (2.27 g) in small portions over 15 minutes.
    
    • Caution: Vigorous evolution of hydrogen gas will occur. A black precipitate (

      
      ) will form immediately.
      
  • Completion: Remove the ice bath and stir at room temperature for 15–30 minutes. Monitor via TLC (Hexane:EtOAc 4:1). The yellow fluorescent spot of the chalcone should disappear, replaced by a non-fluorescent spot (dihydrochalcone).

  • Quench & Workup: Filter the black reaction mixture through a pad of Celite to remove the nickel boride. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 30 mL) to remove boron salts. Dry over

    
     and evaporate.
    

Expected Yield: 80–88% Appearance: White to off-white solid.

Process Logic & Troubleshooting

The following decision tree illustrates the critical control points during the reduction phase.

Workflow Start Start Reduction CheckSolubility Is Chalcone fully dissolved? Start->CheckSolubility AddTHF Add minimal THF co-solvent CheckSolubility->AddTHF No AddNaBH4 Add NaBH4 (Slowly at 0°C) CheckSolubility->AddNaBH4 Yes AddTHF->AddNaBH4 TLC TLC Check (30 mins) AddNaBH4->TLC Result Is Starting Material (SM) gone? TLC->Result Workup Filter (Celite) & Extract Result->Workup Yes AddMore Add 0.5 eq NaBH4 Result->AddMore No AddMore->TLC

Figure 2: Operational workflow for the Nickel Boride reduction step.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction stalls (SM remains) Old

(decomposed)
Use fresh reagent; ensure methanol is dry.
Product is an alcohol (Over-reduction) Temperature too highKeep reaction strictly at 0°C during addition; reduce reaction time.
Loss of Chlorine (Dehalogenation) Unlikely with

, but possible if reaction runs too long
Quench immediately upon disappearance of SM. Do not let stir overnight.
Black precipitate clogs filter Fine

particles
Use a double layer of Celite; do not let the filter cake dry out completely (pyrophoric risk).

Analytical Validation

To confirm the identity of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one , look for these key spectral signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~3.05 ppm (t, 2H):  Methylene protons adjacent to the aryl ring (
      
      
      
      ).
    • 
       ~3.25 ppm (t, 2H):  Methylene protons adjacent to the carbonyl (
      
      
      
      ). Note: The loss of the alkene doublets (J~16Hz) at 7.5-8.0 ppm confirms reduction.
    • 
       ~3.80 ppm (s, 3H):  Methoxy group (
      
      
      
      ).
    • Aromatic Region: Two distinct AA'BB' systems (8 protons total).

  • Mass Spectrometry (ESI+):

    • [M+H]+: Calc: 275.08, Found: ~275.1.

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.

References

  • Khurana, J. M., & Gogia, A. (1997). "Rapid reduction of chalcones to tetrahydrochalcones using nickel boride." Synthetic Communications, 27(10), 1801-1807. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
  • PubChem Compound Summary. (2025). "1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one."[3][4] Link

  • Sigma-Aldrich. (2025). "Product Specification: 4'-Chloro-4-methoxychalcone." Link

Sources

Application

Application Note: Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Executive Summary & Strategic Analysis Target Molecule: 4'-Chloro-3-(4-methoxyphenyl)propiophenone IUPAC Name: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one CAS Registry Number: 111302-58-0 (Generic/Isomer dependent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 4'-Chloro-3-(4-methoxyphenyl)propiophenone IUPAC Name: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one CAS Registry Number: 111302-58-0 (Generic/Isomer dependent) Molecular Formula: C₁₆H₁₅ClO₂ Molecular Weight: 274.74 g/mol

This Application Note details a robust, scalable two-step synthesis for 4'-Chloro-3-(4-methoxyphenyl)propiophenone , a structural analog often utilized in the development of SGLT2 inhibitors and flavonoid-mimetic therapeutics.

The Synthetic Challenge

The synthesis of this molecule presents a classic chemoselectivity paradox:

  • Construction: The carbon skeleton is easily assembled via Claisen-Schmidt condensation.

  • Reduction: The subsequent reduction of the alkene (C=C) to the alkane requires conditions that must not disturb the aryl chloride (Ar-Cl) or the ketone (C=O).

Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (cleaving the Cl atom) or over-reduction to the alcohol. Therefore, this protocol utilizes a Catalytic Transfer Hydrogenation (CTH) approach or a chemically controlled conjugate reduction to ensure structural integrity.

Retrosynthetic Logic & Workflow

The strategy relies on a convergent synthesis connecting two aromatic domains: the "Acceptor" (Chlorinated ring) and the "Donor" (Methoxylated ring).

Reaction Scheme
  • Step 1 (Condensation): 4'-Chloroacetophenone couples with 4-Methoxybenzaldehyde (p-Anisaldehyde) to form the chalcone intermediate.

  • Step 2 (Selective Reduction): The

    
    -unsaturated ketone is reduced to the saturated ketone using Ammonium Formate as a hydrogen donor over Pd/C. This method provides kinetic control superior to high-pressure H₂ gas.
    
Method

Technical Guide: Assay Development for 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Introduction & Compound Significance 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one , is a vital dihydrochalcone scaffold used primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Significance

4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one , is a vital dihydrochalcone scaffold used primarily as a Key Intermediate in the synthesis of gliflozin-class drugs, specifically Dapagliflozin (Farxiga).

In drug development, this compound represents a "Critical Quality Attribute" (CQA) checkpoint. Its purity directly impacts the stereoselectivity of the subsequent glycosylation step. Therefore, "developing assays" for this compound focuses on three critical pillars:

  • Quantification & Purity: High-performance liquid chromatography (HPLC) methods to detect trace impurities (e.g., unreacted chalcones).

  • Reaction Monitoring: In-process control (IPC) assays to track the reduction of the precursor chalcone or the Friedel-Crafts acylation.

  • Stability Profiling: Stress-testing the ketone moiety against oxidative degradation.

This guide provides the blueprint for establishing these assays in a regulated pharmaceutical environment.

Physicochemical Characterization & Pre-Formulation

Before establishing complex biological or analytical assays, the compound's fundamental properties must be validated to ensure assay reproducibility.

PropertyValue / CharacteristicAssay Implication
Molecular Formula C₁₆H₁₅ClO₂Monoisotopic Mass: 274.08 Da (Use for MS tuning)
Solubility Low in water; High in ACN, MeOH, DMSOProtocol: Dissolve stocks in DMSO or MeOH; dilute in mobile phase.
UV Maxima ~260 nm, ~290 nmDetection: Set PDA/UV detector to 260 nm for max sensitivity.
LogP ~4.1 (Predicted)Retention: Expect late elution on C18 columns; requires high % organic gradient.
Reactivity Ketone (C=O) susceptible to reductionPrecaution: Avoid protic solvents with strong reducing agents during sample prep.

Protocol A: High-Performance Liquid Chromatography (HPLC) Assay

Objective: To quantify purity and detect process-related impurities (e.g., the unsaturated chalcone precursor).

Method Principles

This assay utilizes a Reverse-Phase (RP-HPLC) mode. The hydrophobic nature of the dihydrochalcone requires a C18 stationary phase with a gradient elution to resolve it from more polar starting materials (like acid chlorides) and less polar side products.

Detailed Protocol

Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Acetonitrile:Water.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
15.0 10 90 1.0
20.0 10 90 1.0
20.1 90 10 1.0

| 25.0 | 90 | 10 | 1.0 |

Detection Parameters:

  • Wavelength: 260 nm (Primary), 210 nm (Impurity check).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Standard Preparation:

  • Weigh 10 mg of Reference Standard (CAS 111302-58-0) into a 10 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile; sonicate for 5 mins.

  • Dilute to volume with Water. (Conc: 1 mg/mL).

  • Prepare a working standard at 50 µg/mL for system suitability.

System Suitability Criteria (Self-Validating)
  • Tailing Factor: < 1.5 (Ensures no secondary interactions).

  • Theoretical Plates: > 5000.

  • RSD of Peak Area (n=6): < 2.0%.

  • Resolution: > 2.0 between the main peak and any adjacent impurity (e.g., the chalcone analog).

Protocol B: In-Process Control (IPC) for Synthesis Monitoring

Objective: To monitor the conversion of the starting material (e.g., 4-methoxyphenylpropionic acid derivative) into the target propiophenone via Friedel-Crafts acylation.

Visualizing the Workflow

The following diagram illustrates the logical flow for the IPC assay decision matrix.

IPC_Workflow Figure 1: In-Process Control (IPC) Decision Tree for Propiophenone Synthesis Start Reaction Mixture (t = X hr) SamplePrep Quench Aliquot (MeOH + H2O) Start->SamplePrep Analysis Fast LC-MS/UV (5 min method) SamplePrep->Analysis Decision Calculate Conversion % Analysis->Decision Continue Continue Reaction Decision->Continue < 98% Stop Work-up / Isolate Decision->Stop > 98%

Rapid IPC Protocol
  • Sampling: Take 50 µL of the reaction mixture.

  • Quenching: Immediately add to 950 µL of cold Methanol (stops the Friedel-Crafts catalyst activity).

  • Analysis: Inject onto a short column (50 mm C18).

  • Target: Look for the disappearance of the Acid Chloride peak (early eluting) and appearance of the Propiophenone (late eluting).

  • Acceptance: Reaction is deemed complete when Starting Material < 1.0% area normalization.

Protocol C: Functional Stability Assay (Stress Testing)

Objective: To determine if the intermediate is stable enough for storage or if it must be used immediately (telescoped synthesis).

  • Oxidative Stress:

    • Prepare a 1 mg/mL solution in Acetonitrile.

    • Add 3% H₂O₂ (1:1 v/v). Incubate at RT for 4 hours.

    • Assay: Analyze via Protocol A.

    • Expectation: Benzylic oxidation or ring chlorination artifacts.

  • Thermal Stress:

    • Heat solid substance at 60°C for 48 hours.

    • Assay: Analyze for dimerization or polymerization (common in chalcone-like structures).

Scientific Rationale & Troubleshooting

Why this Mobile Phase?

We use Formic Acid over Phosphate buffer because this compound is often analyzed by LC-MS during impurity profiling. Phosphate is non-volatile and suppresses MS ionization. Formic acid provides protons to facilitate [M+H]⁺ formation (m/z ~275.08) while maintaining sharp peak shape.

Troubleshooting "Ghost Peaks"

If you observe a peak at [M-2H] (m/z ~273), it indicates the Chalcone impurity (1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one). This is the unsaturated precursor.

  • Cause: Incomplete reduction during synthesis.

  • Solution: This is a critical impurity. The assay must resolve this peak. If co-elution occurs, lower the initial % Acetonitrile to 5% to increase retention and separation selectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]

  • Ren, J., et al. (2014). Improved synthesis of dapagliflozin.[1] Chinese Journal of Medicinal Chemistry, 24(5), 375-379.[1] (Describes the role of propiophenone intermediates in SGLT2 inhibitor synthesis).

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. Retrieved from [Link]

  • Barreca, D., et al. (2017).Structure-activity relationships of dihydrochalcones: A review. (Provides context on the stability and UV characteristics of the dihydrochalcone scaffold).

Sources

Application

"4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" reaction conditions

An Application Guide to the Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone Introduction and Significance 4'-Chloro-3-(4-methoxyphenyl)propiophenone is an aromatic ketone derivative that holds potential as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Introduction and Significance

4'-Chloro-3-(4-methoxyphenyl)propiophenone is an aromatic ketone derivative that holds potential as a versatile intermediate in organic synthesis. Propiophenone scaffolds are significant in medicinal chemistry and drug development, often serving as precursors for a wide range of biologically active molecules, including analgesics and anti-inflammatory agents.[1] The specific substitutions on this molecule—a chloro group on one phenyl ring and a methoxy group on the other—provide distinct electronic properties and reactive sites for further chemical modification.

This document serves as a comprehensive guide for researchers and drug development professionals, detailing a robust protocol for the synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone. The primary method described is the Friedel-Crafts acylation, a classic and reliable method for forming carbon-carbon bonds on aromatic rings.[2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and explain the rationale behind the chosen experimental conditions to ensure reproducibility and success.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The synthesis is strategically designed as a two-step process. This approach is analogous to established methods for preparing similar substituted propiophenones.[3][4]

  • Step 1: Formation of the Acyl Chloride. The synthesis begins with the conversion of a commercially available carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, into its more reactive derivative, 3-(4-methoxyphenyl)propionyl chloride. This is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

  • Step 2: Friedel-Crafts Acylation. The newly synthesized acyl chloride is then used to acylate chlorobenzene in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the target ketone.[2]

Reaction Mechanism: The Role of the Lewis Acid

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The success of the reaction hinges on the generation of a potent electrophile, the acylium ion.[2]

  • Activation of the Acyl Chloride: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 3-(4-methoxyphenyl)propionyl chloride.

  • Formation of the Acylium Ion: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a powerful electrophile.

  • Electrophilic Attack: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a sigma complex, or arenium ion, temporarily disrupting the aromaticity of the ring.

  • Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 4'-Chloro-3-(4-methoxyphenyl)propiophenone. The catalyst is complexed with the product ketone.[5]

The diagram below illustrates this mechanistic pathway.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up AcylCl 3-(4-methoxyphenyl)propionyl chloride Complex Acyl Chloride-Lewis Acid Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Resonance-Stabilized Acylium Ion + [AlCl₄]⁻ Complex->Acylium Cleavage Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Arenium Ion) Chlorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 4'-Chloro-3-(4-methoxyphenyl)propiophenone ProductComplex->FinalProduct + H₂O/H⁺ (Quench)

Caption: General mechanism of the Friedel-Crafts Acylation reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Part A: Synthesis of 3-(4-methoxyphenyl)propionyl chloride

Causality: Thionyl chloride is an excellent choice for this conversion as it reacts with the carboxylic acid to form the desired acyl chloride, with the byproducts (SO₂ and HCl) being gases, which helps drive the reaction to completion.[3]

Materials:

  • 3-(4-methoxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser with drying tube, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent).

  • Add anhydrous DCM to dissolve the acid completely.

  • Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature while stirring.

  • Once the initial gas evolution has subsided, heat the reaction mixture to reflux (approx. 40°C) for 2 hours.[3]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-(4-methoxyphenyl)propionyl chloride is obtained and can be used directly in the next step without further purification.[3][4]

Part B: Friedel-Crafts Acylation to Yield 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Causality: The reaction is performed at 0°C to control the exothermic reaction and minimize potential side reactions. Anhydrous conditions are critical as the AlCl₃ catalyst reacts violently with water.[5][6] The work-up with ice and concentrated HCl is necessary to decompose the aluminum chloride complex formed with the product ketone, allowing for its isolation.[5][7]

Materials:

  • Crude 3-(4-methoxyphenyl)propionyl chloride (from Part A)

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice, concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous DCM.[8]

  • Cool the resulting suspension to 0°C in an ice bath with constant stirring.

  • Dissolve the crude 3-(4-methoxyphenyl)propionyl chloride (1.0 equivalent) in anhydrous DCM and add this solution to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at or below 5°C.

  • After the addition is complete, add chlorobenzene (1.0 equivalent), also dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes at 0°C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.[3]

  • Work-up: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[7]

  • Transfer the entire mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-Chloro-3-(4-methoxyphenyl)propiophenone.[3]

Data and Workflow Summary

Quantitative Data: Table of Reagents (Illustrative Scale)
ReagentMolecular Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-(4-methoxyphenyl)propanoic acid180.201.0101.80 g
Thionyl chloride118.971.5151.1 mL
Aluminum chloride (anhydrous)133.341.1111.47 g
Chlorobenzene112.561.0100.98 mL
Dichloromethane (DCM)---~50 mL (as solvent)
Experimental Workflow Visualization

The overall process from starting materials to the final purified product is summarized in the following workflow diagram.

G Start_Acid 3-(4-methoxyphenyl)propanoic Acid Acyl_Chloride 3-(4-methoxyphenyl)propionyl Chloride (Crude) Start_Acid->Acyl_Chloride + SOCl₂ Reflux Friedel_Crafts Friedel-Crafts Acylation (Chlorobenzene, AlCl₃, 0°C → RT) Acyl_Chloride->Friedel_Crafts Workup Aqueous Work-up (HCl/Ice, Extraction, Wash) Friedel_Crafts->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 4'-Chloro-3-(4-methoxyphenyl)propiophenone Purification->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Validation and Characterization

To ensure the trustworthiness of this protocol, the identity and purity of the final product must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic peaks for the aromatic protons, the methylene groups of the propyl chain, and the methoxy group.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: Will show a strong absorption band characteristic of the ketone carbonyl group (C=O) around 1680 cm⁻¹.

References

  • Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone... Retrieved from [Link]

  • King Life Sciences. (n.d.). 4'-Chloro propiophenone. Retrieved from [Link]

  • Pearson+. (n.d.). EAS:Friedel-Crafts Acylation Mechanism Practice Problems. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this complex propiophenone derivative. We will explore the common synthetic routes, address frequently encountered issues in a question-and-answer format, and provide detailed, field-proven protocols.

Introduction: Navigating the Synthesis

4'-Chloro-3-(4-methoxyphenyl)propiophenone is a valuable intermediate in medicinal chemistry, often serving as a scaffold for more complex biologically active molecules. Its structure, featuring two distinct aromatic rings on a flexible propionyl chain, presents unique synthetic challenges. The primary routes for its synthesis generally fall into two categories: linear assembly via Friedel-Crafts acylation or convergent synthesis through a Claisen-Schmidt condensation followed by reduction. Each path has its own set of advantages and potential pitfalls. This guide provides troubleshooting strategies to navigate these challenges effectively.

Section 1: Friedel-Crafts Acylation Route - Troubleshooting & FAQs

The Friedel-Crafts acylation is a classic and powerful method for forming aryl ketones.[1] In this context, it involves reacting a suitable acyl chloride with a substituted benzene ring in the presence of a Lewis acid catalyst.

Workflow for Friedel-Crafts Acylation Route

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Purification A 3-(4-methoxyphenyl)propanoic acid B 3-(4-methoxyphenyl)propionyl chloride A->B SOCl₂ or (COCl)₂ D 4'-Chloro-3-(4-methoxyphenyl)propiophenone B->D C Chlorobenzene C->D E Crude Product D->E Aqueous Workup Catalyst AlCl₃ Catalyst->D Lewis Acid Catalyst F Pure Product E->F Recrystallization or Column Chromatography

Caption: General workflow for the Friedel-Crafts acylation synthesis route.

Q1: My Friedel-Crafts acylation yield is disappointingly low. What are the most common causes?

A1: Low yields in Friedel-Crafts acylation are a frequent issue stemming from several critical factors:

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried, and use anhydrous solvents.[2]

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product ketone is a Lewis base and forms a complex with the AlCl₃, effectively sequestering it.[1] Using slightly more than one equivalent (e.g., 1.1-1.2 eq) is often necessary to drive the reaction to completion.

  • Substrate Deactivation: The target of your acylation is chlorobenzene. The chlorine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution, making the reaction inherently slower than with benzene or anisole.[3] Longer reaction times or slightly elevated temperatures may be required, but must be balanced against the risk of side reactions.

  • Reagent Purity: The purity of the 3-(4-methoxyphenyl)propionyl chloride precursor is crucial. Any unreacted carboxylic acid will be unreactive and can complicate the workup. It is best to use the acyl chloride immediately after preparation.[4]

Q2: I'm observing significant amounts of the 2'-chloro isomer as a byproduct. How can I improve the regioselectivity for the desired 4'-chloro product?

A2: This is a classic regioselectivity challenge. The chloro group is an ortho, para-director. While the para position is sterically less hindered and generally favored, the ortho product often forms as a significant impurity, making purification difficult.

To maximize para-selectivity:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to 5 °C) often increases the kinetic preference for the sterically less hindered para product.[5]

  • Choice of Solvent: The solvent can influence the steric environment. A bulkier solvent might further disfavor the ortho attack. However, common solvents like dichloromethane or 1,2-dichloroethane are standard.[2][5]

  • Alternative Strategy: Consider reversing the strategy: acylating anisole with 3-(4-chlorophenyl)propionyl chloride. The methoxy group on anisole is a powerful ortho, para-director, and the para product is strongly favored due to the steric bulk of the acylating agent. This often provides much cleaner product distribution.

Q3: The workup procedure is messy, and I'm struggling with product isolation. What is a robust protocol?

A3: The workup is critical for hydrolyzing the aluminum-ketone complex and removing the catalyst.

  • Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.[5] This is a highly exothermic process and should be done in an efficient fume hood with proper personal protective equipment. The acid helps to break up the aluminum complexes and keep aluminum salts dissolved in the aqueous phase.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water, to remove the bulk of the acid.

    • Saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acid. Be cautious of gas evolution (CO₂).[2]

    • Brine (saturated NaCl solution), to remove excess water and aid in layer separation.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Q4: Can I use a milder Lewis acid than AlCl₃ to avoid side reactions?

A4: While AlCl₃ is the traditional choice, other Lewis acids can be employed, though they may require different conditions. For deactivated substrates like chlorobenzene, a strong Lewis acid is typically necessary.[6] Milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might not be effective enough to promote the reaction at a reasonable rate.[6][7] For more activated substrates, catalysts like indium triflate have been used, but for this specific transformation, AlCl₃ remains the most common, albeit harsh, choice.

Section 2: Claisen-Schmidt Condensation / Reduction Route - Troubleshooting & FAQs

This modern, convergent approach builds the molecule by first forming a C=C bond via a Claisen-Schmidt condensation to create a chalcone intermediate, which is then selectively reduced to the final propiophenone.[4]

Workflow for Claisen-Schmidt / Reduction Route

cluster_0 Step 1: Condensation cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Purification A 4-Chloroacetophenone C (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl) prop-2-en-1-one (Chalcone) A->C B 4-Methoxybenzaldehyde B->C D 4'-Chloro-3-(4-methoxyphenyl)propiophenone C->D Reduction (e.g., H₂, Pd/C) Catalyst Base (NaOH or KOH) in Ethanol/Methanol Catalyst->C E Pure Product D->E Recrystallization or Column Chromatography

Caption: General workflow for the Claisen-Schmidt condensation and reduction route.

Q1: My Claisen-Schmidt condensation to form the chalcone intermediate is slow or incomplete. How can I optimize it?

A1: The Claisen-Schmidt condensation is generally robust, but several factors can affect its efficiency:

  • Base Concentration: The reaction is base-catalyzed, typically using NaOH or KOH in an alcoholic solvent like ethanol or methanol.[8] Ensure the base is fully dissolved and of sufficient concentration. Using a 10-20% solution is common.[9]

  • Temperature: While often run at room temperature, gentle warming can sometimes increase the reaction rate. However, excessive heat can lead to side reactions.

  • Reagent Purity: The purity of the starting aldehyde (4-methoxybenzaldehyde) is critical. If it has oxidized to the corresponding carboxylic acid, the reaction will be inhibited as the acid will neutralize the base catalyst. Use freshly distilled or high-purity aldehyde.

  • Reaction Time: Some condensations can take several hours to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[8]

Q2: During the reduction of the chalcone, I'm also reducing the carbonyl group to an alcohol. How can I selectively reduce only the carbon-carbon double bond?

A2: This is the most critical challenge of this route. Over-reduction to the corresponding alcohol is a common side reaction. To achieve selective reduction of the α,β-unsaturated double bond:

  • Catalytic Hydrogenation: This is the preferred method. Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The key is to control the conditions:

    • Pressure: Use low hydrogen pressure (1-3 atm, or a balloon of H₂). High pressures are more likely to cause over-reduction.

    • Temperature: Conduct the reaction at room temperature.

    • Solvent: Solvents like ethyl acetate or ethanol are suitable.

  • Transfer Hydrogenation: An excellent alternative that avoids the need for a pressurized hydrogen gas setup. Reagents like ammonium formate or cyclohexene can be used as the hydrogen source in the presence of a Pd/C catalyst.

  • Avoid Hydride Reagents: Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will preferentially attack the carbonyl group and should not be used for this selective reduction step.

Q3: The chalcone intermediate precipitates from the reaction as an oil/gum instead of a crystalline solid, making it difficult to purify. What can I do?

A3: Oiling out can occur if the product is impure or if the crystallization conditions are not optimal.

  • Improve Purity: Ensure the initial condensation has gone to completion. The presence of starting materials can act as an impurity that disrupts the crystal lattice.

  • Recrystallization Solvent: The choice of solvent is key. Ethanol is commonly used for chalcones.[9] If it oils out, try a mixed solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone or dichloromethane) and then slowly add a poor solvent (e.g., hexane or water) until turbidity persists. Allowing this mixture to cool slowly can promote crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Section 3: General FAQs & Route Comparison

Q1: For a multi-gram scale-up, which synthetic route is generally preferred?

A1: For scalability, the Claisen-Schmidt condensation followed by reduction is often superior.

ParameterFriedel-Crafts AcylationClaisen-Schmidt / Reduction
Reagent Hazards Highly corrosive and water-sensitive AlCl₃.[2]Flammable H₂ gas (can be avoided with transfer hydrogenation).[4]
Stoichiometry Requires >1 equivalent of Lewis acid.[1]Uses catalytic amounts of base and hydrogenation catalyst.[8]
Atom Economy Poor, due to the large mass of the AlCl₃ waste.Generally better.
Workup/Waste Generates significant acidic aluminum waste.Simpler filtration to remove catalyst; less aqueous waste.
Purification Can be complicated by isomeric impurities.Generally cleaner, with distinct intermediates.

Q2: What are the primary safety considerations I should be aware of?

A2:

  • Friedel-Crafts Route: Aluminum chloride reacts violently with water and is highly corrosive. The quenching step is extremely exothermic and releases HCl gas. Always perform this in a well-ventilated fume hood and add the reaction mixture to the ice/acid slowly.

  • Claisen-Schmidt / Reduction Route: If using catalytic hydrogenation, ensure your equipment is properly set up and purged to avoid creating an explosive mixture of hydrogen and air. Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air; keep it wet with solvent.

Q3: How can I definitively confirm the structure and purity of my final product?

A3: A combination of analytical techniques is essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. You should be able to identify distinct signals for the protons on both aromatic rings, the methoxy group, and the two methylene groups of the propionyl chain, with characteristic splitting patterns (a triplet and a quartet for the -CH₂-CH₂- part).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms, including the carbonyl carbon (~197 ppm).

  • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Infrared Spectroscopy (IR): A strong absorption band around 1680 cm⁻¹ is indicative of the aryl ketone carbonyl group.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a laboratory setting. All necessary safety precautions must be taken.

Protocol 1: Synthesis via Claisen-Schmidt Condensation and Reduction

Step A: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

  • In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol (approx. 3-4 mL per gram of acetophenone).

  • While stirring at room temperature, slowly add a 20% aqueous solution of sodium hydroxide (NaOH) (2.0 eq).

  • A precipitate should begin to form. Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).[9]

  • Once the starting material is consumed, pour the reaction mixture into a beaker of cold water.

  • Acidify the mixture with dilute HCl until it is neutral (pH ~7).

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude chalcone from hot ethanol to yield a pure crystalline solid.[9]

Step B: Selective Reduction to 4'-Chloro-3-(4-methoxyphenyl)propiophenone

  • To a flask containing the purified chalcone (1.0 eq) dissolved in ethyl acetate, add 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂) from a balloon.

  • Stir the mixture vigorously under the H₂ atmosphere at room temperature.

  • Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete in 2-4 hours.

  • Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from becoming pyrophoric.

  • Rinse the pad with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from an ethanol/water mixture).

References

  • Vertex AI Search. (n.d.). Grignard Reaction - Web Pages.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Sciencemadness Discussion Board. (2005, March 5). Propiophenone rearrangement.
  • Vertex AI Search. (n.d.). Suzuki Coupling.
  • ResearchGate. (2021, June). Optimization of the synthesis of propiophenone 4.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • ACS Publications. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Google Patents.
  • Organic Syntheses. (n.d.). isonitrosopropiophenone.
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone.
  • MilliporeSigma. (n.d.). 4'-chloro-3-(4-methoxyphenyl)-3-(p-tosyl)propiophenone.
  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Google Patents. (n.d.). CN101805250A - Preparation method of p-chloropropiophenone.
  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone.
  • Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.
  • PMC. (n.d.). (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.
  • Pharmascholars. (2016, February 11). synthesis, characterization and biological evaluation of some new chalcones.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PMC. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.

Sources

Optimization

improving yield of "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" synthesis

Technical Support Center: 4'-Chloro-3-(4-methoxyphenyl)propiophenone Synthesis Case ID: #SYN-DHC-CL-OME Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4'-Chloro-3-(4-methoxyphenyl)propiophenone Synthesis

Case ID: #SYN-DHC-CL-OME Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Workflow Visualization

The Core Challenge: Synthesizing 4'-chloro-3-(4-methoxyphenyl)propiophenone presents a classic chemoselectivity paradox. The most robust pathway involves reducing a chalcone intermediate. However, standard catalytic hydrogenation (Pd/C + H₂) frequently cleaves the aryl-chloride bond (hydrodehalogenation) before reducing the alkene, or simultaneously reduces the ketone.

The Solution Architecture: To maximize yield, you must abandon "standard" Pd/C protocols in favor of chemoselective transfer hydrogenation or poisoned catalyst systems .

Visual Workflow (Synthesis Logic Tree)

Synthesis_Workflow Start Starting Materials: 4'-Chloroacetophenone + 4-Methoxybenzaldehyde Chalcone_Step Step 1: Claisen-Schmidt Condensation (Formation of Chalcone) Start->Chalcone_Step NaOH/EtOH, RT Chalcone Intermediate: 4'-Chloro-4-methoxychalcone Chalcone_Step->Chalcone Decision Step 2: Reduction Strategy (Critical Decision Node) Chalcone->Decision Route_A Route A: Standard Pd/C + H2 (High Risk) Decision->Route_A Standard Protocol Route_B Route B: Wilkinson's Catalyst (Transfer Hydrogenation) Decision->Route_B Recommended for Lab Scale Route_C Route C: Pt/C + Vanadium (Industrial Method) Decision->Route_C Recommended for Scale-up Failure FAILURE: Dechlorination (Yield Loss > 40%) Route_A->Failure C-Cl bond cleavage Success TARGET: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (Yield > 85%) Route_B->Success High Selectivity Route_C->Success Cost Effective

Caption: Decision matrix for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone, highlighting the critical divergence point at the reduction step.

Troubleshooting Guides (FAQ Format)

Ticket #01: "My product is losing the chlorine atom during hydrogenation."

Diagnosis: Hydrodehalogenation. Mechanism: Palladium (Pd) is excellent at oxidative addition into Aryl-Cl bonds.[1] In a standard H₂ atmosphere, Pd/C will catalyze the replacement of the Chlorine with Hydrogen often faster or at the same rate as the alkene reduction. The Fix:

  • Switch Catalyst: Use Wilkinson’s Catalyst [RhCl(PPh₃)₃].[2] It is bulky and operates via a different mechanism that is highly selective for olefins over aryl halides.

  • Switch Hydrogen Source: Move to Transfer Hydrogenation . Use Formic acid/Triethylamine or Isopropanol/KOH. This limits the concentration of active "H" species on the catalyst surface.

  • Modify the Pd/C (If you must use it): Add a "poison" like Diphenylsulfide or use Pt/C (Platinum on Carbon), which is significantly less active toward aryl-chloride hydrogenolysis than Palladium.

Ticket #02: "The Friedel-Crafts route gives a complex mixture."

Diagnosis: Regioselectivity and Deactivation issues. Analysis: You likely attempted to react Chlorobenzene with 3-(4-methoxyphenyl)propionyl chloride.[1]

  • Issue 1: Chlorobenzene is deactivated. Friedel-Crafts acylation requires harsh conditions (high heat, excess AlCl₃) which leads to side reactions.[1]

  • Issue 2: Demethylation. Strong Lewis acids like AlCl₃ will cleave the methoxy ether (Ar-O-Me) to a phenol (Ar-OH) before the acylation completes.[1] The Fix: Abandon the Friedel-Crafts route for this specific isomer. The Chalcone route (Claisen-Schmidt) builds the carbon skeleton under basic conditions, preserving both the Chlorine and Methoxy groups perfectly.

Ticket #03: "The Chalcone formation is stalling at 60% conversion."

Diagnosis: Equilibrium limitation / Cannizzaro side reaction. The Fix:

  • Solvent: Ensure you are using Ethanol or Methanol .

  • Base: Switch from NaOH to KOH or Ba(OH)₂ . Barium hydroxide often precipitates the product as it forms, driving the equilibrium forward (Le Chatelier’s principle).

  • Temperature: Keep it between 0°C and 15°C. Higher temperatures promote the Cannizzaro reaction of the aldehyde (4-methoxybenzaldehyde), consuming your starting material.

Optimized Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Target: (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[1]

  • Setup: 250 mL Round Bottom Flask, magnetic stir bar.

  • Reagents:

    • 4'-Chloroacetophenone (10 mmol, 1.54 g)[1]

    • 4-Methoxybenzaldehyde (10 mmol, 1.36 g)[1]

    • Ethanol (20 mL)

    • NaOH (40% aq. solution, 5 mL)

  • Procedure:

    • Dissolve the ketone and aldehyde in Ethanol.

    • Cool to 0°C in an ice bath.[3]

    • Add NaOH solution dropwise over 10 minutes.

    • Stir at room temperature for 4–6 hours. A heavy precipitate should form.

    • Workup: Filter the solid. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from Ethanol.[3]

  • Expected Yield: 85–92%.

Protocol B: Selective Reduction (The "Wilkinson" Method)

Target: 4'-Chloro-3-(4-methoxyphenyl)propiophenone Why this method? Zero dehalogenation risk.

  • Setup: Pressure tube or reflux setup (depending on H source).

  • Reagents:

    • Chalcone (from Step 1) (1 mmol)

    • Wilkinson’s Catalyst [RhCl(PPh₃)₃] (0.01 mmol, 1 mol%)

    • Solvent: Toluene:Ethanol (1:1) or Benzene (if permitted).

  • Procedure:

    • Dissolve Chalcone and Catalyst in the solvent.

    • Option 1 (H₂ Gas): Purge with H₂ (balloon pressure is sufficient). Stir at 40°C for 12 hours.

    • Option 2 (Transfer Hydrogenation - Safer): Add Isopropanol (as solvent and H-donor) and KOH (0.1 eq).[1] Reflux for 4 hours.

  • Workup: Filter through a pad of Celite to remove the Rhodium catalyst. Concentrate filtrate.[3][4]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Expected Yield: >90% (with >99% Chlorine retention).

Comparative Data: Catalyst Performance

The following table summarizes the yield and side-product profile for the reduction of 4'-chloro-4-methoxychalcone.

Catalyst SystemH₂ SourceConversion (%)De-Cl Product (%)Target Yield (%)Notes
Pd/C (10%) H₂ (1 atm)100%35% 65%High dehalogenation.[1] Not recommended.
Pd/C + Diphenylsulfide H₂ (1 atm)95%< 2%90%"Poisoned" catalyst works, but S-residues can be messy.[1]
Pt/C (5%) H₂ (1 atm)98%< 5%92%Platinum is naturally less active for Ar-Cl cleavage.[1]
Wilkinson's [Rh] Isopropanol99%0% 98% Best Purity Profile. Slow kinetics but highest selectivity.

References

  • Selective Hydrogenation of Chalcones

    • Title: "Highly Effective, Regiospecific Hydrogenation of Methoxychalcone by Yarrowia lipolytica."[5]

    • Relevance: Discusses selectivity in methoxy-substituted chalcones, providing biological alternatives to metal c
    • Source: MDPI (2020).

  • Prevention of Dehalogenation

    • Title: "Process for hydrogenation of halogenoalkenes without dehalogenation."[6]

    • Relevance: Validates the use of specific catalyst modifications (like Pt or poisoned systems) to prevent C-Cl bond breakage.
    • Source: Google Patents (EP2443129B1).

  • Transfer Hydrogenation Protocols

    • Title: "Reduction of Conjugated and Non-Conjugated C=O/C=C Systems via Transfer Hydrogenation."[2]

    • Relevance: Provides the specific protocol for using Wilkinson's c
    • Source: Westmont College / Journal of Undergraduate Chemistry Research.

  • Friedel-Crafts Limitations

    • Title: "Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation."[1][7]

    • Relevance: Highlights the conditions required for FC acylation and the potential for side reactions in deactiv
    • Source: ResearchGate.

Sources

Troubleshooting

Technical Support Center: Purification of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Welcome to the dedicated support center for the purification of 4'-chloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the purification of 4'-chloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your purification process.

The purity of 4'-chloro-3-(4-methoxyphenyl)propiophenone is critical, as impurities can lead to unwanted side products and complicate subsequent reaction steps, particularly in multi-step syntheses for biologically active molecules.[][2] This guide consolidates field-proven insights and established chemical principles to address common purification hurdles.

Core Purification Strategies: A Primer

The two primary methods for purifying solid organic compounds like 4'-chloro-3-(4-methoxyphenyl)propiophenone are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities present.

  • Recrystallization: An ideal technique when dealing with a relatively pure compound (>90%) containing small amounts of impurities with different solubility profiles. It relies on the principle that a compound's solubility in a given solvent increases with temperature.[3]

  • Flash Column Chromatography: The method of choice for separating complex mixtures or when impurities have similar solubility to the target compound. It separates components based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4]

Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purification due to its efficiency and scalability. However, several common issues can arise.

Question: I've dissolved my crude product in a hot solvent and allowed it to cool, but an oil has formed instead of crystals. What is happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," is one of the most common recrystallization problems.[5][6] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[7] Impurities can also depress the melting point of the mixture, exacerbating the issue.

Causality & Solution:

  • High Solute Concentration: The solution is likely too concentrated, causing the compound to precipitate too quickly at a high temperature.

  • Rapid Cooling: Cooling the solution too fast does not allow sufficient time for the ordered crystal lattice to form.[7]

Corrective Protocol:

  • Re-heat the solution containing the oil until everything redissolves completely.

  • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[7]

  • Allow the flask to cool slowly. Insulate the flask by placing it on a cork ring or a few layers of paper towel to slow the rate of heat loss.[7]

  • Scratching the inside of the flask with a glass rod at the solvent's surface can often induce crystallization once the solution has cooled.[5][7]

Question: My solution has cooled to room temperature (and even in an ice bath), but no crystals have formed. What should I do?

Answer: The failure of a compound to crystallize from a cooled solution typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated.[5][6]

Causality & Solution:

  • Excess Solvent: If the solution is too dilute, the concentration of the target compound will not exceed its solubility limit even at low temperatures, preventing crystallization. A low yield is a common consequence of using too much solvent.[6][7]

    • Solution: Gently heat the solution to boil off a portion of the solvent (10-20%) under a fume hood.[7] Then, allow the more concentrated solution to cool again.

  • Supersaturation: The solution may be in a stable supersaturated state where the kinetic barrier to nucleation (the initial formation of crystals) is too high.

    • Solution 1 (Induce Nucleation): Scratch the inner surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass provide a surface for crystal formation to begin.[7]

    • Solution 2 (Seeding): If available, add a tiny crystal of pure 4'-chloro-3-(4-methoxyphenyl)propiophenone (a "seed crystal") to the solution. This provides a template for further crystal growth.[7]

Question: My final product after recrystallization is still colored, but the starting material was off-white. How can I remove colored impurities?

Answer: Highly colored impurities, even in trace amounts, can be adsorbed onto the crystals of your product.[3] These are often polar, high-molecular-weight byproducts.

Causality & Solution:

  • Adsorption of Impurities: The colored molecules are trapped within the crystal lattice or adsorbed onto the crystal surface.

  • Solution (Activated Charcoal):

    • Dissolve the impure, colored product in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.[3]

    • Allow the hot, colorless filtrate to cool slowly to form pure crystals.

Troubleshooting Guide: Flash Column Chromatography

When recrystallization is ineffective, flash column chromatography is the go-to method for purification.

Question: My compound is streaking badly on the TLC plate. Will this affect my column, and how can I fix it?

Answer: Yes, streaking on a TLC plate is a strong indicator of problems you will face on the column.[8] Streaking is often caused by overloading the sample, using a solvent system of inappropriate polarity, or the compound having strongly acidic or basic properties that cause it to interact too strongly with the acidic silica gel.[8][9]

Causality & Solution:

  • Overloading: Too much sample applied to the baseline on the TLC plate.

    • Solution: Simply use a more dilute solution for spotting the TLC plate.[9]

  • Compound Instability/Strong Interaction: The ketone and ether functionalities in your molecule can interact with the acidic silanol groups on the silica surface, causing tailing.

    • Solution 1 (Modify Mobile Phase): Add a small amount of a polar modifier to your eluent. For a neutral compound like this, adding 0.1-0.5% triethylamine can sometimes improve peak shape by neutralizing the most acidic sites on the silica.

    • Solution 2 (Check Stability): Run a 2D TLC to determine if your compound is decomposing on the silica. Spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will be on the diagonal. If it is decomposing, new spots will appear off the diagonal.[10][11]

    • Solution 3 (Change Stationary Phase): If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or Florisil.[4]

Question: My product and a major impurity have very similar Rf values on the TLC plate. How can I achieve separation?

Answer: This is a common challenge. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf).

Causality & Solution:

  • Insufficient Selectivity: The chosen solvent system does not differentiate well enough between the polarity of your product and the impurity.

  • Solution (Systematic Solvent Screening):

    • Decrease Polarity: If your Rf values are high (>0.5), decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). This will lower the Rfs of all compounds and may increase the separation.

    • Change Solvent Polarity: The interaction between solutes, solvent, and silica is complex. Switching one of the eluent components can have a dramatic effect. For example, try replacing ethyl acetate with dichloromethane or a mixture of the two.

    • Refer to the table below for starting solvent systems.

Solvent System (Hexanes:Ethyl Acetate)Typical Rf RangeSuitability for Column
95:5HighFor very non-polar compounds
90:100.4 - 0.6Good starting point
80:200.2 - 0.4Often ideal for separation
70:30LowFor more polar compounds

Question: I've run my column, but I can't find my compound in any of the fractions. Where did it go?

Answer: This frustrating situation usually has one of three explanations.

Causality & Solution:

  • Compound Decomposed on the Column: As discussed, some compounds are unstable on silica gel.[4] If a 2D TLC was not performed, this remains a strong possibility.

  • Solvent System is Not Polar Enough: The compound has a very high affinity for the silica gel and has not moved from the origin. It is "stuck" on the column.

    • Solution: Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate, or even 5% methanol in dichloromethane) to see if you can recover the material.

  • Compound is Very Non-Polar and Eluted in the Solvent Front: If the initial solvent system was too polar, the compound may have had no affinity for the silica and washed through immediately with the first few fractions.[4]

    • Solution: Always collect the very first fractions that come off the column, even if they appear to be just the solvent. Concentrate a small amount of these early fractions and check by TLC.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the decision-making process for purification and troubleshooting.

PurificationChoice crude Crude Product Analysis (TLC in 8:2 Hex:EtOAc) recryst Recrystallization crude->recryst Single major spot? Rf ~0.3-0.5 Minor baseline impurities? column Column Chromatography crude->column Multiple spots? Close Rf values? test_alt Test Alternative Stationary Phase (Alumina, Florisil) crude->test_alt Streaking / Degradation on baseline?

Caption: Decision workflow for selecting a purification method.

RecrystallizationTroubleshooting cluster_0 Troubleshooting: No Crystals cluster_1 Troubleshooting: Oiling Out start Crude dissolved in hot solvent & cooled outcome Result? start->outcome crystals Success: Collect Crystals outcome->crystals Crystals Formed no_crystals No Crystals Formed outcome->no_crystals Nothing Happens oiled_out Product 'Oiled Out' outcome->oiled_out Liquid Droplets Form q_solvent q_solvent no_crystals->q_solvent Too much solvent? fix_oil fix_oil oiled_out->fix_oil Re-heat to dissolve evaporate Gently boil off 10-20% of solvent and re-cool q_solvent->evaporate Yes induce Induce Nucleation: Scratch flask or add seed crystal q_solvent->induce No add_solvent add_solvent fix_oil->add_solvent Add 5-10% more hot solvent cool_slowly cool_slowly add_solvent->cool_slowly Cool SLOWLY

Caption: Troubleshooting flowchart for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing 4'-chloro-3-(4-methoxyphenyl)propiophenone? A good starting point for a molecule of this polarity is often a mixed solvent system. Based on analogous compounds, an ethanol/water system is a promising choice.[12] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.

Q2: My synthesis was a Friedel-Crafts acylation. What are the likely impurities I need to remove? In a Friedel-Crafts acylation of anisole, potential impurities include unreacted anisole, residual Lewis acid (e.g., AlCl₃) complexes that were not fully quenched, and potentially regioisomers if the acylation occurred at the ortho position to the methoxy group instead of the desired para position.[12][13] An aqueous workup with dilute acid and then base should remove most of the catalyst and unreacted starting materials.[12] Column chromatography is often necessary to remove isomers.

Q3: Can I use this compound in the next step without purification? It is highly discouraged. While sometimes possible for very clean reactions, impurities can interfere with subsequent steps, poison catalysts, or lead to a complex mixture that is even harder to purify later.[4] It is always best practice to use a purified, well-characterized material for each step of a synthesis.

Q4: What characterization techniques should I use to confirm the purity after my purification? After purification, you should assess purity using Thin-Layer Chromatography (TLC) against a reference standard if available. The purified sample should appear as a single spot. Further confirmation of structure and purity should be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and melting point analysis. A sharp melting point range is a good indicator of high purity.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Jasinski, J. P., et al. (2010). A monoclinic polymorph of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o361–o362. [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • ScienceMadness.org. ketone-bisulfite product recrystallization. [Link]

  • Lab Manager. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • University of Rochester. Tips & Tricks: TLC Tips. [Link]

  • Chromservis. HPLC Troubleshooting Guide. [Link]

  • University of Massachusetts Boston. Recrystallization, Filtration and Melting Point. [Link]

  • ChemBK. 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester. Troubleshooting: TLC. [Link]

  • PubChem. 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone. [Link]

  • SIELC Technologies. 4-Chloro-4'-methoxybutyrophenone. [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • FAO AGRIS. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors. [Link]

  • Google Patents. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Phenomenex. Chiral LC Columns. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Google Patents. EP0008464B1 - Production of propiophenone.
  • Quick Company. Novel Process For The Preparation Of 3' Chloropropiophenone. [Link]

  • Preprints.org. Synthesis and Characterization of Bemotrizinol Impurities. [Link]

  • Google Patents. CN101671245A - Process for preparing 3-methoxypropiophenone.
  • PubChem. 4-Chloro-4'-methoxychalcone. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for chemistry professionals engaged in p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction parameters effectively.

The primary and most robust method for synthesizing the target molecule is the Friedel-Crafts acylation of chlorobenzene with 3-(4-methoxyphenyl)propanoyl chloride, catalyzed by a Lewis acid. This guide focuses exclusively on the optimization of this critical reaction.

Core Synthesis Pathway: Friedel-Crafts Acylation

The reaction involves the electrophilic substitution of a proton on the chlorobenzene ring with an acyl group derived from 3-(4-methoxyphenyl)propanoyl chloride. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential for generating the highly reactive acylium ion electrophile.[1][2][3][4]

SM1 3-(4-methoxyphenyl)propanoyl chloride Int Acylium Ion Electrophile (Resonance Stabilized) SM1->Int + Lewis Acid SM2 Chlorobenzene Prod 4'-Chloro-3-(4-methoxyphenyl)propiophenone SM2->Prod Electrophilic Aromatic Substitution Cat Lewis Acid (e.g., AlCl₃) Cat->Int Int->Prod Electrophilic Aromatic Substitution

Caption: General scheme for Friedel-Crafts acylation synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation the preferred method for synthesizing this ketone?

A: Friedel-Crafts acylation offers two significant advantages over its counterpart, Friedel-Crafts alkylation. First, the acylium ion electrophile does not undergo carbocation rearrangements, which are a common problem with alkylation, ensuring the integrity of the propionyl chain.[3][5][6] Second, the product of the reaction, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring towards further electrophilic attack.[3][4][7] This "self-limiting" feature effectively prevents polyacylation, a frequent side reaction in alkylations, leading to cleaner product profiles and higher yields of the desired mono-acylated product.[3][4][5]

Q2: What are the primary safety considerations for this reaction?

A: The primary hazards involve the Lewis acid catalyst and the reagents.

  • Lewis Acids (e.g., AlCl₃): These are highly moisture-sensitive and react violently with water, releasing heat and corrosive HCl gas. All reactions must be conducted under strictly anhydrous conditions with an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Acyl Chloride: 3-(4-methoxyphenyl)propanoyl chloride is corrosive and a lachrymator. It will also react with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Quench: The quenching of the reaction mixture (typically with ice/acid) is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with vigorous stirring, and in an efficient fume hood.

Q3: My starting material is 3-(4-methoxyphenyl)propanoic acid. How do I prepare the necessary acyl chloride?

A: The corresponding acyl chloride is readily prepared by treating the carboxylic acid with a chlorinating agent. A standard and effective method is to react the acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM).[8][9] The resulting crude acyl chloride is often used directly in the subsequent Friedel-Crafts step without purification after the removal of excess reagent and solvent under reduced pressure.[8][9]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield or is not working at all. What are the common causes?

A: This is the most common issue and can almost always be traced back to one of three areas: catalyst activity, reagent purity, or reaction conditions.

  • Cause A: Catalyst Deactivation by Moisture. Lewis acids like AlCl₃ are extremely hygroscopic. Any trace of water in your solvent, reagents, or on the glassware will hydrolyze and deactivate the catalyst.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle. Handle the Lewis acid quickly in a dry, inert atmosphere (glove box or glove bag is ideal).

  • Cause B: Insufficient Catalyst Loading. In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[1] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: A stoichiometric amount (at least 1.0 to 1.2 equivalents) of the Lewis acid catalyst is required relative to the acylating agent. Do not use catalytic amounts as you might in other reactions. Running the reaction with a slight excess (e.g., 1.2 eq) of AlCl₃ can often improve yields.

  • Cause C: Substrate Deactivation. Chlorobenzene is an aromatic ring that is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom.[1][4]

    • Solution: While you cannot change the nature of the substrate, you can overcome this deactivation by ensuring all other parameters are optimal. If the reaction is sluggish, a modest increase in temperature (e.g., from room temperature to 40-50 °C) after the initial addition can help drive the reaction to completion. Monitor the reaction by TLC or LCMS to avoid product degradation.

Problem 2: Formation of Isomeric Impurities

Q: I am observing a significant amount of an isomeric byproduct along with my desired 4'-chloro product. How can I improve selectivity?

A: The chloro substituent on the benzene ring is an ortho, para-directing group.[2][4] Therefore, the Friedel-Crafts acylation will inevitably produce a mixture of the desired para-substituted product (4'-chloro isomer) and the ortho-substituted byproduct (2'-chloro isomer).

  • Cause: Inherent Electronic Effects. The directing effect is a fundamental property of the substrate.

    • Optimization Strategy: Fortunately, the para position is sterically less hindered, making it the major product under most conditions.[4] To maximize the para/ortho ratio, consider the following:

      • Solvent Choice: The choice of solvent can influence isomer distribution. Less polar solvents can sometimes favor the formation of the less-polar para isomer. A study on the benzoylation of chlorobenzene provides a good reference for how solvent affects isomer ratios.[10][11]

      • Temperature Control: Lower reaction temperatures often lead to higher selectivity for the thermodynamically favored para product. Start the reaction at 0 °C and allow it to warm slowly to room temperature.[1]

      • Purification: The isomers typically have different polarities and can usually be separated effectively using column chromatography on silica gel.

Problem 3: Reaction Stalls or Proceeds Very Slowly

Q: My TLC analysis shows the reaction starting but failing to reach completion after several hours. What can I do?

A: A stalling reaction is typically linked to gradual catalyst deactivation or insufficient reactivity.

  • Cause A: Slow Catalyst Deactivation. Even with careful drying, trace moisture from the atmosphere can slowly poison the catalyst over a long reaction time.

    • Solution: Ensure your reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) for the entire duration. Use a drying tube on your condenser.

  • Cause B: Insufficient Thermal Energy. Given the deactivated nature of chlorobenzene, the initial energy of activation may be high.

    • Solution: After the controlled, low-temperature addition of reagents is complete, consider gently heating the reaction mixture. A temperature of 40-50 °C for 2-4 hours can often drive the reaction to completion. Always monitor progress by TLC to identify the point of maximum conversion and avoid decomposition.

Systematic Parameter Optimization

For a truly optimized process, a systematic approach to screening parameters is recommended. Use the following tables as a guide.

Parameter Recommended Starting Point Optimization Range & Rationale
Lewis Acid Catalyst AlCl₃ (1.2 eq)Screen FeCl₃, ZnCl₂, TiCl₄. FeCl₃ is milder and cheaper but may be less reactive. Solid acid catalysts can also be explored for greener alternatives.[12][13]
Solvent Dichloromethane (DCM)Screen 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitrobenzene. DCE allows for higher reaction temperatures. Nitrobenzene is a classic solvent but is toxic.
Temperature Profile 0 °C to Room TempVary final temperature from RT to 50 °C. Start all additions at 0 °C to control exothermicity. After addition, test different final temperatures to balance rate vs. side reactions.
Stoichiometry Chlorobenzene (2.0-3.0 eq)Use a large excess of chlorobenzene. Since it often serves as both reactant and solvent, using it in excess drives the reaction equilibrium towards the product.
Reaction Time 4-6 hoursMonitor by TLC/LCMS from 2 to 24 hours. Find the point where starting material is consumed without significant increase in impurity peaks.

Baseline Experimental Protocol

This protocol is a robust starting point for your optimization experiments, based on standard procedures for similar acylations.[1][4][8][14]

1. Preparation:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen/argon inlet and a bubbler.

  • Maintain a positive pressure of inert gas throughout the reaction.

2. Reagent Charging:

  • To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) followed by anhydrous dichloromethane (DCM, approx. 3 mL per mmol of acyl chloride).

  • Cool the resulting suspension to 0 °C in an ice-water bath.

3. Acyl Chloride Addition:

  • Dissolve 3-(4-methoxyphenyl)propanoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

4. Substrate Addition:

  • Add chlorobenzene (2.5 eq) to the dropping funnel.

  • Add the chlorobenzene dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C.

5. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours, monitoring the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

6. Work-up and Purification:

  • Once the reaction is complete, cool the flask back to 0 °C.

  • CAUTION: HIGHLY EXOTHERMIC/GAS EVOLUTION. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by column chromatography on silica gel to isolate the pure 4'-Chloro-3-(4-methoxyphenyl)propiophenone.

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process.

TroubleshootingWorkflow Start Reaction Issue Identified Problem What is the primary issue? Start->Problem LowYield LowYield Problem->LowYield Low Yield Impurities Impurities Problem->Impurities Isomeric Impurities Stalled Stalled Problem->Stalled Reaction Stalled CheckMoisture Were anhydrous conditions rigorous? LowYield->CheckMoisture CheckTemp2 Was addition performed at low temp (0°C)? Impurities->CheckTemp2 CheckCatalyst Was catalyst loading stoichiometric (≥1.1 eq)? Stalled->CheckCatalyst Check Catalyst Activity CheckMoisture->CheckCatalyst Yes ActionDry ACTION: Re-run with flame-dried glassware & anhydrous solvents. CheckMoisture->ActionDry No CheckTemp Was reaction gently heated after addition? CheckCatalyst->CheckTemp Yes ActionLoad ACTION: Increase AlCl₃ loading to 1.2-1.3 eq. CheckCatalyst->ActionLoad No ActionHeat ACTION: Heat to 40°C and monitor by TLC. CheckTemp->ActionHeat No ActionTemp ACTION: Ensure strict temperature control during addition. CheckTemp2->ActionTemp No ActionChromatography OUTCOME: Isomers are expected. Optimize purification via column chromatography. CheckTemp2->ActionChromatography Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Troubleshooting common issues in Friedel-Crafts reactions. (n.d.). BenchChem.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). PMC.
  • Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. (2022). Frontiers.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CHALCONES AND THEIR HETEROCYCLIC DERIVATIVES: A REVIEW. (n.d.). Semantic Scholar.
  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). PMC - NIH.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing.
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (n.d.).
  • Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. (n.d.).
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. (n.d.). PMC.
  • Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (n.d.). BenchChem.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022).
  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). LibreTexts.
  • 4-Chlorobenzophenone - Friedel Craft Acyl
  • A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (n.d.). BenchChem.
  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (n.d.). Journal of the Chemical Society C - RSC Publishing.
  • On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. (2026). Vedantu.
  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (n.d.). Wiley Online Library.
  • EAS Reactions (3)
  • Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps.
  • Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. (n.d.). BenchChem.
  • Synthesis of p-methoxy-propiophenone. (n.d.). PrepChem.com.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4'-Chloro-3-(4-methoxyphenyl)propiophenone. Given the limited publicly available stabil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4'-Chloro-3-(4-methoxyphenyl)propiophenone. Given the limited publicly available stability data for this specific molecule[1], this document synthesizes information from the known chemistry of its constituent functional groups—aromatic ketones, and chloro- and methoxy-substituted aryl rings—to provide a robust framework for its handling, troubleshooting, and the prevention of degradation.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the handling and analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone.

Q1: My freshly prepared solution of 4'-Chloro-3-(4-methoxyphenyl)propiophenone shows several new impurity peaks in its HPLC chromatogram after a short time. What is likely happening?

A: The appearance of new peaks strongly suggests that the compound is degrading. Propiophenone derivatives, as aromatic ketones, are susceptible to several degradation pathways, primarily oxidation and photodegradation.[2][3][4] The α-carbon adjacent to the carbonyl group is a known reactive site, and the aromatic rings can also be involved in photochemical reactions.[5][6] Immediate analysis after sample preparation is crucial to establish a baseline.

Q2: What are the definitive storage conditions to ensure the long-term stability of this compound?

A: To maximize shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7] For optimal protection, especially for a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at refrigerated temperatures (2-8 °C) is highly recommended to prevent photo-oxidation.[8]

Q3: I have observed a gradual yellowing of my solid sample over time. Is this a sign of degradation?

A: Yes, a change in color, such as yellowing or the development of a brownish hue, is a common visual indicator of chemical degradation. This often results from the formation of new chromophoric (color-absorbing) molecules, which can be products of oxidation or photolytic decomposition pathways that extend the conjugated system of the molecule.

Q4: What specific chemical reagents and environmental conditions should I avoid when working with 4'-Chloro-3-(4-methoxyphenyl)propiophenone?

A: Based on the chemistry of related propiophenones, you should avoid:

  • Strong Oxidizing Agents: Reagents like peroxides, permanganates, or even atmospheric oxygen over time can lead to oxidative cleavage or modification.[7][9]

  • Strong Bases: These can promote enolate formation and subsequent side reactions.[9]

  • Direct Sunlight or UV Light: Aromatic ketones are known to be photosensitive and can degrade upon exposure to high-energy light.[3][6]

  • Excessive Heat: Thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and a complex mixture of degradation products.[7]

Q5: How can I definitively confirm and identify the degradation products of my compound?

A: The most effective strategy is to perform a forced degradation study .[10][11] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the likely degradation products.[12] By analyzing these stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), you can separate and identify the degradation products.[13][14]

Section 2: In-Depth Technical Guide: Understanding Degradation

A proactive approach to preventing degradation begins with understanding the underlying chemical mechanisms.

Potential Degradation Pathways

The structure of 4'-Chloro-3-(4-methoxyphenyl)propiophenone contains several reactive sites that are susceptible to degradation under specific environmental conditions.

  • Oxidative Degradation: The benzylic carbon alpha to the carbonyl group is susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or metal ion catalysts, can initiate radical chain reactions. Stronger oxidizing agents can lead to cleavage of the carbon-carbon bonds, potentially yielding substituted benzoic acid and other fragments.[2][15]

  • Photolytic Degradation: Aromatic ketones are classic photosensitizers.[16] Upon absorption of UV light, the ketone can be excited to a triplet state.[6] This highly reactive species can then participate in various reactions, including hydrogen abstraction from solvents (photoreduction) to form a ketyl radical or interaction with oxygen to produce reactive oxygen species that further degrade the molecule.[17]

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially catalyze degradation pathways, although this is generally less common for this class of compounds compared to esters or amides.

  • Thermal Degradation: High temperatures provide the energy to overcome activation barriers for various decomposition reactions. The specific products can be complex and are often the result of fragmentation of the molecule.[7]

cluster_0 4'-Chloro-3-(4-methoxyphenyl)propiophenone cluster_1 Degradation Products Parent Parent Compound Oxidized Oxidized Species (e.g., α-Hydroxy Ketones, Cleavage Products) Parent->Oxidized [O] (e.g., H₂O₂, Air, Light) Photo Photolytic Products (e.g., Photoreduction Dimers, Radical Species) Parent->Photo hv (UV/Sunlight) Hydrolytic Hydrolytic Products (Minor Pathway) Parent->Hydrolytic H⁺ / OH⁻ (Extreme pH) Thermal Thermal Fragments Parent->Thermal Δ (High Temperature)

Caption: Potential degradation pathways for the parent compound.

Troubleshooting Guide: A Systematic Approach

When encountering a potential stability issue, a structured investigation is key to identifying the root cause and implementing a solution.

start Observation: Unexpected Analytical Result (e.g., new peaks, lower purity) check_history Review Sample History: - Age - Storage Conditions - Handling Procedures start->check_history run_control Analyze Control Sample (Freshly prepared or retained reference standard) check_history->run_control compare Compare Results run_control->compare degradation_confirmed Degradation Confirmed compare->degradation_confirmed Results Differ no_degradation Issue is Likely Contamination or Analytical Artifact compare->no_degradation Results Match forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation identify_pathway Identify Major Degradation Pathway(s) forced_degradation->identify_pathway implement_prevention Implement Preventative Measures (e.g., change storage, add antioxidant) identify_pathway->implement_prevention

Caption: Systematic workflow for troubleshooting stability issues.

ObservationProbable Cause(s)Recommended Action
Appearance of new peaks in HPLC Chemical degradation (oxidation, photolysis).Re-run sample against a freshly prepared standard. Initiate a forced degradation study to identify and characterize degradants.
Decrease in main peak area/purity Degradation of the parent compound.Quantify the loss of the main component. Review storage and handling procedures for lapses (e.g., exposure to light/air).
Sample color change (e.g., yellowing) Formation of chromophoric degradation products.Document the color change. Use UV-Vis spectroscopy to check for changes in the absorption spectrum. Correlate with HPLC impurity profile.
Poor mass balance in analysis Formation of non-UV active, volatile, or insoluble degradation products.Use a mass-sensitive detector (e.g., CAD, ELSD) or GC-MS to search for missing components. Check for precipitation in sample vials.

Section 3: Experimental Protocols

These protocols provide a starting point for investigating the stability of 4'-Chloro-3-(4-methoxyphenyl)propiophenone.

Protocol: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[14]

Objective: To develop a robust reversed-phase HPLC (RP-HPLC) method for purity analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 4'-Chloro-3-(4-methoxyphenyl)propiophenone at 1.0 mg/mL in methanol or acetonitrile.[13]

    • Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.[13]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 50% B

      • 31-35 min: 50% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or Diode Array Detector (DAD) to assess peak purity.

    • Injection Volume: 10 µL.

  • Validation: This method must be validated by demonstrating specificity, which is achieved by performing a forced degradation study.

Protocol: Performing a Forced Degradation Study

Forced degradation (stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] The goal is to achieve 5-20% degradation of the parent compound.[14]

Methodology: Prepare separate solutions of the compound (e.g., at 1 mg/mL) and subject them to the following conditions. A control sample (stored at 2-8 °C, protected from light) should be analyzed alongside the stressed samples.

Stress ConditionReagent / MethodTypical ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HClReflux at 60-80 °C for 2-8 hours.To test stability in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature or up to 60 °C for 1-4 hours.To test stability in basic conditions.
Oxidation 3-30% H₂O₂Room temperature for 24 hours.To mimic oxidative stress.
Thermal Dry Heat (Solid) & Solution80-100 °C for 24-72 hours.To evaluate thermal stability.
Photolytic UV Light (254/365 nm) & White LightExpose solid and solution to light with total illumination of >1.2 million lux hours and >200 W h/m².To assess photosensitivity.

Post-Stress Analysis:

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples, including the control, using the developed stability-indicating HPLC method.

  • Use a DAD to check for peak purity of the parent peak in all conditions.

  • Couple the HPLC to a Mass Spectrometer (LC-MS) to obtain mass information for the new peaks, aiding in structural elucidation.

Section 4: Prevention and Best Practices

Knowledge gained from stability studies should be translated into actionable preventative measures.

AreaRecommendationRationale (Why it's important)
Long-Term Storage Store solid compound in a tightly sealed amber glass container at 2-8 °C under an inert atmosphere (Ar or N₂).Minimizes exposure to air (oxygen), moisture, and light, which are primary drivers of degradation.[8]
Solution Preparation Prepare solutions fresh for each use. If storage is necessary, store in amber vials at 2-8 °C for the shortest possible duration.Degradation is often faster in solution. Fresh preparation ensures accurate concentrations and minimizes the presence of degradants.
Handling Conduct manipulations in a well-ventilated area, avoiding direct, strong laboratory lighting or sunlight.Prevents inhalation and minimizes exposure to UV radiation, which can initiate photochemical degradation.[7][18]
Solvent Selection Use high-purity, degassed solvents. Avoid solvents known to contain peroxides (e.g., aged ethers like THF or Dioxane).Peroxide impurities are strong oxidizing agents that can degrade the sample. Degassing removes dissolved oxygen.
Excipient Compatibility If formulating, conduct compatibility studies with proposed excipients, especially those with potentially reactive functional groups or basic/acidic properties.Prevents drug-excipient interactions that could lead to degradation and the formation of new impurities.[14]

By understanding the inherent chemical liabilities of 4'-Chloro-3-(4-methoxyphenyl)propiophenone and implementing these systematic investigation and prevention strategies, researchers can ensure the integrity of their experimental results and the quality of their materials.

References

  • Levine, R., & Stephens, J. R. (1950). The Course of the Oxidation of Propiophenone with Alkaline Hypobromite Solution and Certain Related Reactions. Journal of the American Chemical Society. [Link]

  • Curtis, H. C. (1970). The Photochemistry of Aromatic Ketones in Solution. The Florida State University. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]

  • Lamani, M., & Prabhu, K. R. (2012). NIS-catalyzed reactions: amidation of acetophenones and oxidative amination of propiophenones. Chemistry. [Link]

  • Levine, R., & Stephens, J. R. (1950). The Course of the Oxidation of Propiophenone with Alkaline Hypobromite Solution and Certain Related Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient Cu-catalyzed C(sp3)−H oxidative cross-coupling of propiophenones with acetophenones. [Link]

  • Davies, J. A., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]

  • King Life Sciences. (n.d.). 4'-Chloro propiophenone. [Link]

  • Cohen, S. G., & Cohen, J. I. (1967). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • MDPI. (2025). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. [Link]

  • Kiliç, M., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • Kuwayama, T., et al. (2006). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Science International. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone? [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Ticket ID: SC-PROPIO-4CL-OMe Status: Open Assigned Specialist: Senior Application Scientist Topic: Process Scale-Up, Troubleshooting, and Impurity Control Executive Summary: The Synthetic Strategy You are scaling up 1-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PROPIO-4CL-OMe Status: Open Assigned Specialist: Senior Application Scientist Topic: Process Scale-Up, Troubleshooting, and Impurity Control

Executive Summary: The Synthetic Strategy

You are scaling up 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (CAS: 111302-58-0).[1]

While Friedel-Crafts acylation is theoretically possible, it is not recommended for scale-up due to regioselectivity issues (ortho/para mixtures on the chlorobenzene ring) and aluminum chloride waste management. The industry-standard route for this diarylpropanone scaffold is the Claisen-Schmidt Aldol Condensation followed by Selective Catalytic Hydrogenation .

Master Process Workflow

SynthesisRoute SM1 4'-Chloroacetophenone Chalcone Intermediate: 4'-Chloro-4-methoxychalcone (Solid, Yellow) SM1->Chalcone Step 1: NaOH, EtOH (Aldol Condensation) SM2 4-Methoxybenzaldehyde (p-Anisaldehyde) SM2->Chalcone Step 1: NaOH, EtOH (Aldol Condensation) Product Target: 4'-Chloro-3-(4-methoxyphenyl) propiophenone Chalcone->Product Step 2: H2, Catalyst (Selective Reduction) Impurity Impurity: De-chlorinated Analog (Over-reduction) Chalcone->Impurity Risk: Pd/C, High Temp (Hydrodehalogenation)

Figure 1: The two-step synthetic pathway highlighting the critical risk of hydrodehalogenation during Step 2.

Module 1: The Aldol Condensation (Step 1)

Objective: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

FAQ: Process Deviations & Troubleshooting

Q: The reaction mixture solidifies into a "yellow brick" halfway through addition. How do I handle this on a 5kg scale? A: This is a common mass-transfer failure. The chalcone product is highly crystalline and insoluble in the aqueous/ethanolic reaction medium.

  • The Fix: Do not run this solvent-free or in high concentration (like lab-scale mortar-pestle methods).

  • Protocol Adjustment: Increase solvent volume (Ethanol or Methanol) to 5–7 volumes relative to the acetophenone.

  • Engineering Control: Use an overhead stirrer with a high-torque anchor impeller rather than a marine propeller. If solidification occurs, add 10% more ethanol immediately. The reaction is heterogeneous; the slurry must remain mobile to ensure full conversion.

Q: I see a 15% impurity by HPLC that matches the starting aldehyde (Cannizzaro product). A: You are using too much base or running too hot.

  • Mechanism: Excess NaOH at high temperatures (>40°C) forces the p-anisaldehyde to disproportionate (Cannizzaro reaction) into p-anisic acid and p-anisyl alcohol, consuming your starting material.

  • The Fix:

    • Maintain temperature between 15°C and 25°C .

    • Add the NaOH solution slowly to the mixture of ketone and aldehyde, rather than dumping reagents into the base.

    • Limit base equivalents to 1.1–1.2 eq.

Q: How do I purify the chalcone intermediate without column chromatography? A: The chalcone has a distinct solubility profile compared to the starting materials.

  • Procedure:

    • Quench the reaction with dilute HCl to pH 7.

    • Filter the crude yellow solid.

    • Slurry wash the cake with cold ethanol (removes unreacted aldehyde) followed by warm water (removes inorganic salts).

    • Recrystallize from Ethyl Acetate/Hexane or Ethanol if purity is <98%.

Module 2: Selective Hydrogenation (Step 2)

Objective: Reduction of the alkene (C=C) to alkane (C-C) without removing the Chlorine atom.

Critical Alert: Hydrodehalogenation

The 4-Chloro substituent is susceptible to hydrodehalogenation (Ar-Cl


 Ar-H + HCl) under standard hydrogenation conditions (Pd/C, H2). If you lose the chlorine, the batch is ruined.
Troubleshooting Logic Tree

HydrogenationLogic Start Start Hydrogenation (Step 2) Check Check IPC (HPLC) @ 50% Conversion Start->Check Decision1 Is Des-Chloro Impurity > 1%? Check->Decision1 Action1 STOP IMMEDIATELY. Change Catalyst System. Decision1->Action1 Yes Action2 Continue. Monitor H2 uptake strictly. Decision1->Action2 No CatSelect Catalyst Selection Strategy Action1->CatSelect OptA Option A (Safest): Pt/C (Sulfided) or PtO2 CatSelect->OptA OptB Option B (Cheaper): Pd/C + Diphenylsulfide (Poison) CatSelect->OptB

Figure 2: Decision matrix for preventing dechlorination during the reduction step.

Protocol: Selective Reduction

Q: Which catalyst system should I use to prevent dechlorination? A: Do not use standard 10% Pd/C unless you dope it.

  • Gold Standard: 5% Pt/C (sulfided) . Platinum is naturally less active toward aryl chlorides than palladium. The "sulfided" form further poisons the catalyst sites responsible for hydrogenolysis (C-Cl bond breaking) while retaining activity for olefin reduction.

  • Alternative: Raney Nickel .[2] It is generally safe for Ar-Cl at room temperature and atmospheric pressure, but handling pyrophoric Ni slurry on a large scale requires dedicated safety equipment.

Q: The reaction stalls at 90% conversion. Should I increase pressure? A: No. Increasing pressure increases the risk of dechlorination.

  • Diagnosis: The catalyst pore sites might be clogged by the product (propiophenone is bulky).

  • Solution:

    • Maintain H2 pressure at 1 atm (balloon) to max 3 bar .

    • Refresh the catalyst (filter and add 10% fresh catalyst) rather than cranking up the heat or pressure.

    • Solvent choice: Use Ethyl Acetate or Toluene . Avoid Methanol if possible, as protic solvents can sometimes accelerate halogen loss with Pd catalysts.

Q: Can I use Transfer Hydrogenation instead of H2 gas? A: Yes, and it is often safer for scale-up.

  • System: Formic acid/Triethylamine with a Ru or Rh catalyst (e.g., TsDPEN-Ru).

  • Benefit: This method is kinetically much slower for Ar-Cl cleavage than H2 gas, providing a wider safety window.

Module 3: Quantitative Data & Specifications

Process Parameters Summary
ParameterStep 1: Aldol CondensationStep 2: Hydrogenation
Limiting Reagent 4'-ChloroacetophenoneChalcone Intermediate
Solvent Ethanol or MethanolEthyl Acetate or Toluene
Catalyst/Base NaOH (aq) / KOHPt/C (Sulfided) or Pd/C + Diphenylsulfide
Temperature 15–25°C (Strict control)20–30°C
Pressure Atmospheric1–3 bar (Do not exceed)
Critical Impurity Cannizzaro products (Aldehyde loss)Des-chloro propiophenone (Over-reduction)
Expected Yield 85–92%90–95%

References

  • Aldol Condensation Scale-Up

    • Mechanism & General Protocol: Hull, K. L. (2014). "Aldol Condensation."[3][4][5][6] Organic Syntheses. (General reference for Claisen-Schmidt protocols).

    • Solvent-Free vs Solvent: Palleros, D. R. (2004). "Solvent-Free Synthesis of Chalcones." Journal of Chemical Education, 81(9), 1345.

  • Dechlorination Prevention: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-144. (Authoritative review on preventing hydrodehalogenation using sulfided catalysts).
  • Compound Specific Data

    • PubChem Entry: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (CID 11323320).[1]

    • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Chalcone derivatives.

Sources

Troubleshooting

Technical Support Center: Solubilization Guide for 4'-Chloro-3-(4-methoxyphenyl)propiophenone

[1][2][3] Executive Summary & Compound Profile The Core Issue: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (hereafter referred to as CMPP ) is a lipophilic diarylpropanoid.[1][2][3] Users frequently encounter precipitatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Profile

The Core Issue: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (hereafter referred to as CMPP ) is a lipophilic diarylpropanoid.[1][2][3] Users frequently encounter precipitation because they treat it like a polar drug.[3] It possesses a high partition coefficient (LogP ≈ 3.7–4.[3]2) and lacks ionizable functional groups (like -COOH or -NH₂) in the physiological pH range.[1][2][3]

Technical Implication: Because CMPP is a neutral ketone, pH adjustment (acid/base addition) will not improve solubility and may degrade the compound. You must rely on cosolvents, surfactants, or carrier molecules.

Physicochemical Snapshot
PropertyValue / DescriptionImplication for Experiments
LogP ~3.7 – 4.2 (Predicted)Highly hydrophobic; partitions into plastics and lipid membranes.[1][2][3]
Water Solubility < 10 µM (< 2 µg/mL)Will precipitate immediately upon direct dilution into PBS or media.[3]
pKa Neutral moleculeDo not use HCl or NaOH to solubilize.[3]
Crystal Lattice High EnergyProne to "crashing out" during freeze-thaw cycles.[1][2][3]

Troubleshooting Guide: Scenarios & Solutions

Scenario A: "The compound won't dissolve in my stock solvent."

Diagnosis: You are likely using a solvent that cannot overcome the crystal lattice energy, or the solvent is "wet" (absorbed water).

  • Solution: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[3][4]

  • Standard: CMPP should be soluble in 100% DMSO at concentrations up to 50–100 mM .[3]

  • Caution: Ethanol is a weaker solvent for this class; if you must use Ethanol, warm it to 37°C, but expect lower max concentration (~10 mM).

Scenario B: "It precipitates when I add the stock to cell culture media."

Diagnosis: This is "Solvent Shock."[3] Adding a high-concentration DMSO stock directly to aqueous media causes local supersaturation, forcing the hydrophobic CMPP to aggregate into invisible micro-crystals.[3]

  • Solution 1 (The Step-Down): Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution (see Protocol 1).

  • Solution 2 (Carrier Protection): Pre-complex the compound with Cyclodextrin (HP-β-CD) or use a surfactant like Tween 80 before adding to media.[1][2][3]

Scenario C: "I see variability in my IC50/EC50 data."

Diagnosis: The compound is binding to the plastic of your well plates or pipette tips (Non-Specific Binding - NSB).[3]

  • Solution:

    • Use glass-coated or low-binding polypropylene plates.[1][2][3]

    • Add 0.01% Triton X-100 or 0.1% BSA to your assay buffer to act as a "sacrificial" surface blocker.[3]

Step-by-Step Protocols

Protocol 1: The "Step-Down" Dilution (For Cell Assays)

Prevents precipitation by gradually acclimating the compound to aqueous conditions.[1][2]

  • Prepare Master Stock: Dissolve CMPP in 100% anhydrous DMSO to 10 mM .

    • Visual Check: Solution must be perfectly clear. Vortex for 30s.

  • Prepare Intermediate Stock (100x):

    • Take 10 µL of Master Stock.

    • Add 990 µL of culture media (serum-free) OR PBS containing 5% Tween 80 .

    • Result: This is a 100 µM solution with 1% DMSO.

    • Action: Vortex immediately.[3] If cloudy, sonicate for 5 mins.

  • Final Dosing:

    • Add 10 µL of the Intermediate Stock to 990 µL of cell culture media (with cells).

    • Final Concentration:1 µM CMPP.[3]

    • Final Solvent: 0.01% DMSO (Non-toxic).[3]

Protocol 2: In Vivo Formulation (IP/Oral)

For animal studies where high loads are needed.

Vehicle Composition: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[3]

  • Dissolve CMPP in 5% DMSO (Volume fraction).

  • Add 40% PEG 400 and vortex until clear.

  • Add 5% Tween 80 and vortex.

  • Slowly add 50% Saline (warm to 37°C) while vortexing.

    • Note: If it turns milky, it is a suspension. For IP injection, a clear solution is preferred. If milky, reduce the dose or increase PEG 400.

Visualizing the Workflow

Diagram 1: Solubility Decision Matrix

This logic flow helps you decide the correct solvent system based on your application.[3]

SolubilityMatrix Start Start: Solid CMPP Powder SolventChoice Primary Solvent Selection Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO High Solubility (>50mM) Ethanol Ethanol/Acetone (Risk of precipitation) SolventChoice->Ethanol Low Solubility (<10mM) AppType Application Type? DMSO->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DirectDil Direct Dilution into Media? (HIGH RISK) InVitro->DirectDil Avoid StepDown Step-Down Dilution (Intermediate Step) InVitro->StepDown Recommended Formulation Vehicle: 5% DMSO / 40% PEG400 / 5% Tween InVivo->Formulation

Caption: Decision matrix for selecting the correct solubilization pathway for CMPP based on experimental needs.

Diagram 2: The "Step-Down" Dilution Mechanism

Visualizing how to avoid "Solvent Shock."[1][2][3]

StepDownDilution Stock Master Stock (100% DMSO) [10 mM] Inter Intermediate (Media + 5% Tween) [100 µM] Stock->Inter 1:100 Dilution (Prevents Shock) Final Final Assay Well (Media + Cells) [1 µM] Inter->Final 1:100 Dilution (Safe Zone)

Caption: The "Step-Down" method prevents rapid crystallization by buffering the transition from organic to aqueous phase.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I freeze my DMSO stock solutions? A: Yes, but CMPP is prone to crystallizing out of DMSO at -20°C.[2][3]

  • Protocol: When thawing, you must heat the vial to 37°C and vortex vigorously for 1 minute. Even if it looks clear, invisible micro-crystals may exist. Sonicate if possible.[3]

Q: Why can't I just use water and adjust the pH? A: CMPP is a neutral ketone .[3] It does not have an acidic proton (like a carboxylic acid) or a basic nitrogen (like an amine) that can be ionized.[3] Adding HCl or NaOH adds salt to the solution, which actually decreases solubility (the "Salting Out" effect).

Q: The solution turns cloudy when I add it to the buffer. Is this okay? A: No. Cloudiness indicates precipitation.[3] The compound is no longer in solution, meaning the effective concentration is unknown, and the crystals may mechanically damage cells.

  • Fix: Reduce the final concentration or increase the concentration of carrier (BSA/Tween) in the buffer before adding the compound.

References

  • National Institutes of Health (NIH) - PubChem. 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (Compound Summary).[1][2][3] Accessed October 2025.[3][5] [Link][3]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[3] [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[3][6] ISRN Pharmaceutics.[3] [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Catalyst Selection & Troubleshooting for Dihydrochalcone Synthesis Executive Summary: The Synthetic Challenge You are att...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Catalyst Selection & Troubleshooting for Dihydrochalcone Synthesis

Executive Summary: The Synthetic Challenge

You are attempting to synthesize 4'-chloro-3-(4-methoxyphenyl)propiophenone (also known as a dihydrochalcone).[1] This molecule presents a classic "chemoselectivity triangle" challenge, particularly during the reduction phase.

The Structural Trap:

  • The Aryl Chloride (Ar-Cl): Labile and prone to hydrogenolysis (dehalogenation) under standard hydrogenation conditions.

  • The Carbonyl (C=O): Susceptible to reduction to a secondary alcohol.

  • The Alkene (C=C): The actual target for reduction (if proceeding via the chalcone route).

This guide provides a technical breakdown of the two primary synthetic routes—Selective Hydrogenation and Friedel-Crafts Acylation —with specific catalyst recommendations to navigate these selectivity issues.[1]

Department 1: The Chalcone Route (Selective Hydrogenation)

Context: You have synthesized the intermediate chalcone (4'-chloro-4-methoxychalcone) via Claisen-Schmidt condensation of 4-chloroacetophenone and 4-methoxybenzaldehyde. You now need to reduce the alkene without touching the chlorine or the ketone.

Troubleshooting Ticket #01: "I am losing the chlorine atom (Dehalogenation)."

Diagnosis: You are likely using standard Palladium on Carbon (Pd/C) . Palladium is an excellent catalyst for oxidative addition into C-Cl bonds, leading to rapid hydrodehalogenation.[1]

The Solution: Poisoned & Alternative Metals [2]

Catalyst SystemMechanism of ActionRecommendation Level
Pt/C (Sulfided) Sulfur atoms occupy the highly active "terrace" sites on the platinum surface, which are responsible for C-Cl bond activation, while leaving "kink" sites available for alkene reduction.[1]Highest (Industry Standard)
Wilkinson’s Catalyst Homogeneous Rhodium complex

. Steric bulk prevents close approach to the aryl-Cl bond, favoring the accessible alkene.
High (For high-value small batches)
Pd/C + Diphenylsulfide In-situ poisoning of Pd.[1] Adding catalytic amounts of diphenylsulfide or thiophene can suppress dehalogenation.Moderate (Requires optimization)
Raney Nickel Generally less active toward aryl chlorides than Pd, but requires strict pH control (neutral/slightly acidic) to avoid side reactions.Low (Variable reproducibility)

Protocol: Sulfided Pt/C Hydrogenation

  • Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification/acetal formation is a risk, though rare here).

  • Catalyst: 5% Pt/C (sulfided), 1-3 wt% loading relative to substrate.[1]

  • Pressure: 1–3 bar

    
     (Balloon pressure is often sufficient).
    
  • Additive: None usually required, but trace acetic acid can further suppress dehalogenation.

Troubleshooting Ticket #02: "I am reducing the ketone to an alcohol."

Diagnosis: This is "Over-reduction." It occurs when the catalyst is too active (e.g., fresh Pd/C in acidic media) or the reaction time is too long.

The Solution: 1,4-Reduction Selectivity To favor conjugate reduction (1,4-addition of hydrogen) over carbonyl reduction (1,2-addition):

  • Switch to Transfer Hydrogenation: Instead of

    
     gas, use Ammonium Formate  with Pd/C. The kinetics of transfer hydrogenation heavily favor the C=C bond over the C=O bond.
    
  • Use a Lewis Acid Promoter: If using

    
     gas, adding a Lewis acid (like 
    
    
    
    ) can complex with the carbonyl oxygen, sterically protecting the carbon from hydride attack, though this is more common in complex hydride reductions.
Visualization: Selectivity Pathways

ReactionPathways Chalcone 4'-Chloro-4-methoxychalcone (Starting Material) Target Target Molecule (Dihydrochalcone) Chalcone->Target Pt/C (Sulfided) OR Wilkinson's Cat Dehalo Dehalogenated Byproduct (4-Methoxypropiophenone) Chalcone->Dehalo Pd/C (Standard) Fast Reaction Alcohol Over-reduced Alcohol (Saturated Alcohol) Chalcone->Alcohol Non-selective Strong Reductant Target->Alcohol Prolonged Reaction High Pressure/Temp

Caption: Catalyst-dependent reaction pathways. Green path indicates the desired selectivity using sulfided Platinum or Rhodium.

Department 2: The Friedel-Crafts Route

Context: You are bypassing the chalcone entirely by reacting Anisole with 3-(4-chlorophenyl)propionyl chloride . Note: We choose Anisole + Acid Chloride rather than Chlorobenzene + Acid Chloride because Anisole is activated (ortho/para director) and Chlorobenzene is deactivated, making the latter reaction sluggish and prone to harsh conditions.

Troubleshooting Ticket #03: "My yield is low and the mixture is tarry."

Diagnosis: Friedel-Crafts acylations often suffer from the "Red Oil" problem, where the product ketone complexes with the Lewis Acid catalyst, deactivating it and requiring stoichiometric amounts of catalyst.

Catalyst Selection Guide:

Lewis AcidCharacteristicsApplication Notes

(Aluminum Chloride)
The classic "sledgehammer."[1] Highly active.Standard Choice. Must be used in >1.1 equivalents. Requires careful quenching to break the Al-complex.[1]

(Ferric Chloride)
Milder than

.
Often provides better regioselectivity with methoxy-arenes (Anisole) and less tar formation.[1]
Zeolites (H-Beta, HY) Heterogeneous, reusable, eco-friendly.[1]Modern Choice. Eliminates toxic waste. Requires higher temperatures (reflux) but simplifies workup significantly.
Triflic Acid (TfOH) Superacid catalyst.Effective for intramolecular cyclizations or difficult substrates, but likely overkill for this reaction.

Critical Protocol Adjustment (Regioselectivity):

  • Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] Avoid Nitrobenzene unless necessary, as it is toxic and hard to remove.

  • Temperature: Keep the initial addition at 0°C . The methoxy group on Anisole activates the ring significantly; high temperatures will lead to poly-acylation.

Department 3: Emerging Technologies (Green Chemistry)

For laboratories prioritizing Green Chemistry or lacking high-pressure hydrogenation infrastructure.[1]

Method: Microwave-Assisted Transfer Hydrogenation

Instead of pressurized hydrogen cylinders, this method uses a hydrogen donor.[1]

  • Reagents: Ammonium Formate (H-donor) + Pd/C (10%).[1]

  • Conditions: Ethanol, Microwave irradiation (or reflux), 10-20 mins.[1]

  • Why it works: The rapid heating and kinetics of formate decomposition favor the reduction of the polarized alkene over the C-Cl bond, often achieving selectivity that standard hydrogenation cannot [4].

Summary: Decision Matrix

Use this flowchart to select your immediate path forward.

DecisionMatrix Start Start: Choose Route RouteA Route A: Chalcone Hydrogenation (You have the enone) Start->RouteA RouteB Route B: Friedel-Crafts (You have Anisole) Start->RouteB Q_Dehalo Is Dehalogenation Observed? RouteA->Q_Dehalo Q_Scale Scale of Reaction? RouteB->Q_Scale Sol_PtS Use Pt/C (Sulfided) or Wilkinson's Cat Q_Dehalo->Sol_PtS Yes (High Cl loss) Sol_Transfer Use Ammonium Formate (Transfer Hydrogenation) Q_Dehalo->Sol_Transfer No (Just optimizing) Sol_AlCl3 Lab Scale (<10g): AlCl3 in DCM (0°C) Q_Scale->Sol_AlCl3 Small/R&D Sol_Zeolite Process Scale (>1kg): Zeolite H-Beta (Reflux) Q_Scale->Sol_Zeolite Large/Green

Caption: Strategic decision tree for catalyst selection based on synthetic route and observed side-reactions.

References

  • BenchChem. (2025).[3][4][5] Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone - Application Notes.Link (Note: Analogous chemistry for propiophenone synthesis).

  • Taniwaki, Y. et al. (2025).[6] "Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts." Green Chemistry. Link (Demonstrates methoxy group stability and Pd catalyst challenges).

  • Google Patents. (2012). EP2443129B1 - Process for hydrogenation of halogenoalkenes without dehalogenation.[1][7]Link (Key reference for Iridium and poisoned catalyst strategies).

  • MDPI. (2025). "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones." Molecules. Link (Protocol for Ammonium Formate reduction).

  • PrepChem. "Synthesis of p-methoxy-propiophenone." Link (Classic Friedel-Crafts protocols).[1]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" analogs

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, forming the central core of a var...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, forming the central core of a variety of naturally occurring and synthetic compounds.[1][2] These molecules, precursors to flavonoids and isoflavonoids, are celebrated for their structural simplicity, ease of synthesis, and a remarkably broad spectrum of biological activities.[2][3] The inherent versatility of the chalcone framework, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, allows for extensive chemical modification, leading to a vast library of analogs with finely tuned pharmacological profiles.[4] This guide provides a comparative analysis of various chalcone analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activity of chalcone analogs is profoundly influenced by the nature and position of substituents on their two aromatic rings (Ring A and Ring B). This section explores the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3] The cytotoxicity of different analogs can vary significantly based on their substitution patterns.

A key mechanism of action for many anticancer chalcones is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Additionally, some chalcones have been identified as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and transcription, making them valuable targets in cancer therapy.[7]

Comparative Cytotoxicity of Chalcone Analogs:

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference
Naphthalene-chalcone hybrid 21 Naphthalene on Ring AMCF-7 (Breast)1.42 ± 0.15[5]
Bis-chalcone 9b Bis-chalcone structureA-549 (Lung)3.69[5]
Thiazole-chalcone hybrid 45 Thiazole moietyDU-145 (Prostate)6.86 ± 1[5]
Flavokawain BNatural ChalconeHepG2 (Liver)10.0[7][8]
XanthohumolPrenylated ChalconeA549 (Lung)Strong cytotoxic effect[7]

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Electron-donating groups , such as methoxy and hydroxyl groups, on the aromatic rings are often associated with enhanced anticancer activity.[6]

  • Heterocyclic rings (e.g., indole, pyrazole, thiazole) incorporated into the chalcone scaffold can significantly increase cytotoxicity.[5][6][8]

  • Halogenation of the aromatic rings can also lead to potent anticancer derivatives.[3] For instance, a brominated chalcone derivative has shown significant antiproliferative activity in gastric cancer cells.[3]

  • The presence of a 3,4,5-trimethoxyphenyl group has been shown to be favorable for antiproliferative activity in certain cancer cell lines.[9]

Antimicrobial Activity

Chalcones have demonstrated broad-spectrum activity against a range of bacteria and fungi.[10] The reactive α,β-unsaturated ketone moiety is a key pharmacophore, believed to interact with cellular nucleophiles like thiol groups in essential proteins, leading to microbial death.[11]

Comparative Antimicrobial Activity of Chalcone Analogs:

Compound/AnalogSubstitution PatternMicroorganismMIC (µg/mL)Reference
Halogenated Chalcone 3c Chloro-substitutionS. aureus62.5 - 250[10]
Halogenated Chalcone 3c C. albicans62.5 - 250[10]
Chalcone 6g Specific substitutionsGram-positive bacteria0.4 - 0.9[12]
Chalcone 6k Specific substitutionsC. albicans0.4 - 0.9[12]

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • The presence of halogens , particularly chlorine, on the chalcone scaffold has been shown to increase antimicrobial potency.[10][13]

  • Substitutions on both aromatic rings can modulate the lipophilicity of the molecule, influencing its ability to penetrate microbial cell membranes.

  • The introduction of a nitro group has been shown to enhance antifungal activity.[11]

Anti-inflammatory Activity

Chalcones can modulate inflammatory pathways through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[4][14] A significant target for many anti-inflammatory chalcones is the NF-κB signaling pathway, a key regulator of the inflammatory response.[15][16]

Comparative Anti-inflammatory Activity of Chalcone Analogs:

Compound/AnalogMechanism of ActionIn Vitro ModelIC50 (µM)Reference
2',5'-dialkoxychalcone 11 Inhibition of NO formationLPS-stimulated N9 cells0.7 ± 0.06[14]
2'-hydroxychalcone 1 Inhibition of β-glucuronidase releasefMLP/CB-stimulated rat neutrophils1.6 ± 0.2[14]
CardamoninSuppression of NO and PGE2 synthesisLPS-stimulated RAW 264.7 cellsPotent activity[15]

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • Hydroxyl and alkoxyl groups on the chalcone rings are crucial for anti-inflammatory activity, with their position significantly influencing potency.[14]

  • Chalcones that can effectively suppress the NF-κB pathway often exhibit strong anti-inflammatory properties.[15][16]

  • Some chalcones demonstrate inhibitory effects on the degranulation of mast cells and neutrophils, contributing to their anti-inflammatory profile.[14]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of chalcone analogs.

Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[5][17][18][19]

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol.[20][17]

  • Base Addition: While stirring vigorously, slowly add an aqueous solution of NaOH or KOH to the reaction mixture. The base acts as a catalyst to facilitate the condensation.[20][17]

  • Reaction: Continue stirring the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[17]

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[17]

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate out of the solution.[17]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water.[17] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the synthesized chalcone using analytical techniques like FT-IR, NMR, and Mass Spectrometry.[10][12][21]

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[22] It measures the metabolic activity of cells, which is an indicator of cell viability.[23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well microplates

  • Chalcone analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[22][23]

  • Compound Treatment: Prepare serial dilutions of the chalcone analogs in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the chalcones. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[22][23]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[23][24]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[23][25] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[25][26]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.[22]

Visualization of Workflows and Pathways

General Workflow for Chalcone Analog Development

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Analysis & Optimization synthesis Chalcone Synthesis (Claisen-Schmidt) purification Purification (Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS, FT-IR) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Antimicrobial) characterization->in_vitro in_vivo In Vivo Models (If promising) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of chalcone analogs.

Chalcone Inhibition of the NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription Chalcone Chalcone Analogs Chalcone->IKK Inhibits Chalcone->NFkB Inhibits Translocation

Caption: A simplified diagram illustrating how chalcone analogs can inhibit the NF-κB inflammatory pathway.

Conclusion

Chalcones continue to be a highly attractive and fruitful area of research in drug discovery. Their straightforward synthesis, coupled with the vast chemical space that can be explored through analog synthesis, provides a powerful platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical role of structure-activity relationships in tailoring the biological activities of chalcone analogs. By understanding how different substituents influence their anticancer, antimicrobial, and anti-inflammatory properties, researchers can more effectively design and synthesize next-generation chalcone-based drugs with enhanced potency and selectivity. The provided experimental protocols serve as a reliable foundation for the synthesis and evaluation of these promising compounds, ensuring the generation of robust and reproducible data. Future research will undoubtedly continue to uncover the full therapeutic potential of this versatile chemical scaffold.

References

  • Ngameni, B. et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • Yuan, X. et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. European Journal of Medicinal Chemistry. [Link]

  • Millard, M. et al. (2025). A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. Molecules. [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]

  • Praveen, C. et al. (2011). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Exploring the anticancer potential of chalcones: Mechanistic insights and therapeutic prospects. (n.d.). ScienceDirect. [Link]

  • Yadav, V. R. et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Immunopharmacology. [Link]

  • Aparício, I. et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules. [Link]

  • Lin, Y. et al. (2009). Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Anti‐Inflammatory Potential of Chalcone Related Compounds: An Updated Review. (2024). ResearchGate. [Link]

  • Ko, H. H. et al. (2004). Structure-activity relationship studies on chalcone derivatives: potent inhibition of platelet aggregation. Journal of Pharmacy and Pharmacology. [Link]

  • Sharma, A. et al. (2021). Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Yuan, X. et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. European Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of Chalcone Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd. [Link]

  • Kumar, A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • Ali, M. I. et al. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances. [Link]

  • Cabral, B. L. S. et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals. [Link]

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  • Jiang, Y. et al. (2019). Computation of Structure Activity and Design of Chalcone Derivatives. Computational Chemistry. [Link]

  • Wdowiak, K. et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences. [Link]

  • Al-Amiery, A. A. et al. (2012). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. [Link]

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  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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  • Alvala, M. et al. (2025). Synthesis, Characterization and Evaluation of Antimicrobial and Antioxidant Activities of Novel Chalcone Scaffolds. Letters in Drug Design & Discovery. [Link]

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  • Hsieh, Y. T. et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Antioxidants. [Link]

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Comparative

Comparative Guide to the Structure-Activity Relationship of 4'-Chloro-3-(4-methoxyphenyl)propiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the propiophenone scaffold, a core structural motif in a myriad of biologically active compounds, continues to be a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the propiophenone scaffold, a core structural motif in a myriad of biologically active compounds, continues to be a focal point of research. This guide delves into the structure-activity relationship (SAR) of derivatives based on 4'-chloro-3-(4-methoxyphenyl)propiophenone. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents.

The 4'-Chloro-3-(4-methoxyphenyl)propiophenone Scaffold: A Privileged Structure

The 4'-chloro-3-(4-methoxyphenyl)propiophenone core belongs to the broader class of chalcones and their saturated analogs, which are well-documented for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The fundamental structure consists of two aromatic rings (designated as Ring A and Ring B) connected by a three-carbon α,β-unsaturated ketone system. In the case of propiophenones, this unsaturated bond is reduced.

The specific substitutions on the core molecule—a chloro group at the 4'-position of Ring A and a methoxy group at the 4-position of Ring B—are not arbitrary. Halogen substituents, such as chlorine, are known to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its interaction with biological targets.[4] Similarly, the methoxy group, a common substituent in natural products, can influence metabolic stability and receptor binding. The interplay of these substituents forms the basis of the SAR exploration for this class of compounds.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

While direct, extensive SAR studies on a homologous series of 4'-chloro-3-(4-methoxyphenyl)propiophenone are not abundantly available in the public domain, we can extrapolate key relationships from studies on closely related chalcone and propiophenone analogs. The primary biological activities investigated for these classes of compounds are antimicrobial and cytotoxic effects.

Antimicrobial Activity

The antimicrobial potential of chalcone-like scaffolds is heavily influenced by the substitution pattern on both aromatic rings.[3]

Key SAR Insights for Antimicrobial Activity:

  • Role of Halogens: The presence of a halogen, such as the 4'-chloro group in our core structure, is often associated with enhanced antibacterial activity. Studies on various chalcones have demonstrated that chloro-substituted derivatives exhibit significant potency against both Gram-positive and Gram-negative bacteria.[5] For instance, some chloro-substituted chalcones have shown remarkable inhibition against E. coli and S. aureus.[5] The electronic and lipophilic contributions of the chlorine atom are thought to be crucial for this activity.[4]

  • Influence of the Methoxy Group: The methoxy group on Ring B can have a variable effect. While some studies report that methoxy substitution does not contribute significantly to antimicrobial activity, others have found that its position and number can modulate the potency.[6]

  • Impact of Other Substituents: The introduction of additional functional groups on either ring allows for a fine-tuning of the antimicrobial spectrum and potency. For instance, the presence of hydroxyl groups can sometimes enhance activity, though this is not a universal observation.

The following table summarizes the antimicrobial activity of representative chalcone derivatives, providing a basis for understanding the potential SAR of 4'-chloro-3-(4-methoxyphenyl)propiophenone analogs.

Compound IDRing A SubstituentRing B Substituent(s)Target OrganismActivity (e.g., MIC in µg/mL)Reference
C1 4'-Chloro4-MethoxyStaphylococcus aureusModerate[7]
C2 4'-Chloro3,4-DimethoxyStaphylococcus aureusImproved[7]
C3 4'-Chloro2-HydroxyEscherichia coliSignificant[5]
C4 4'-H4-MethoxyBacillus subtilisActive[8]

Note: This table is a composite representation based on data from various studies on related chalcones and is intended to illustrate general SAR trends.

Cytotoxic Activity

Chalcones and their derivatives have emerged as promising candidates for anticancer drug development.[9][10] The SAR for cytotoxic activity often highlights different structural requirements compared to antimicrobial effects.

Key SAR Insights for Cytotoxic Activity:

  • Importance of Methoxy Groups: The number and position of methoxy groups on the aromatic rings have been shown to be critical for cytotoxic activity.[11] Studies on various chalcone series have demonstrated that specific methoxylation patterns can lead to potent inhibition of cancer cell proliferation.[10]

  • Effect of Halogen Substitution: The 4'-chloro substituent can contribute to the cytotoxic profile of the molecule. The electronic properties of the halogen can influence interactions with biological targets within cancer cells.

  • Overall Lipophilicity: The balance between hydrophilic and lipophilic properties, often influenced by substituents, plays a crucial role in the ability of these compounds to cross cell membranes and exert their cytotoxic effects.

Below is a table summarizing the cytotoxic activity of selected chalcone derivatives against different cancer cell lines, offering insights into the potential of 4'-chloro-3-(4-methoxyphenyl)propiophenone analogs as anticancer agents.

Compound IDRing A SubstituentRing B Substituent(s)Cell LineActivity (e.g., IC50 in µM)Reference
CT1 4'-H4-MethoxyK562 (Leukemia)1.57 ± 0.40[9]
CT2 4'-H2,4-DimethoxyHL-60 (Leukemia)Lower IC50 than CT1[9]
CT3 4'-Methoxy2',6'-DimethoxyHepG2 (Hepatoma)High Activity[10]
CT4 4'-Chloro4-Hydroxy-3-methoxyMCF-7 (Breast Cancer)4.19 ± 1.04[12]

Note: This table is a composite representation based on data from various studies on related chalcones and is intended to illustrate general SAR trends.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4'-chloro-3-(4-methoxyphenyl)propiophenone derivatives.

Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, which can then be reduced to the corresponding propiophenones if desired.[13][14]

Materials:

  • 4'-Chloroacetophenone

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-60%)

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4'-chloroacetophenone and 4-methoxybenzaldehyde in a suitable volume of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add the aqueous NaOH solution dropwise. The concentration of the base can be varied to optimize the reaction conditions.[14]

  • Reaction Monitoring: Continue stirring the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, and the temperature can be maintained at room temperature or slightly elevated (e.g., 50°C).[14]

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice to precipitate the chalcone product.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash it thoroughly with water to remove any remaining base, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

G cluster_synthesis Synthesis Workflow Reactants 4'-Chloroacetophenone + 4-Methoxybenzaldehyde Reaction Claisen-Schmidt Condensation Reactants->Reaction Solvent Ethanol Solvent->Reaction Base Aqueous NaOH Base->Reaction Workup Precipitation in cold water Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 4'-Chloro-3-(4-methoxyphenyl)propiophenone (Chalcone Intermediate) Purification->Product

Caption: Workflow for the synthesis of the chalcone precursor.

Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[7]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

G cluster_antimicrobial Antimicrobial Assay Workflow Prep Prepare compound stock solutions and bacterial inoculum Dilution Serial dilution of compounds in 96-well plate Prep->Dilution Inoculation Add bacterial inoculum to each well Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Measurement Determine MIC (visual or OD600) Incubation->Measurement Result Minimum Inhibitory Concentration (MIC) Measurement->Result

Caption: Workflow for the broth microdilution antimicrobial assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[12]

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

G cluster_cytotoxicity Cytotoxicity Assay Workflow Seeding Seed cancer cells in 96-well plate Treatment Treat with compounds for 24-72h Seeding->Treatment MTT Add MTT solution and incubate Treatment->MTT Solubilization Dissolve formazan crystals MTT->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Result Half-maximal Inhibitory Concentration (IC50) Measurement->Result

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 4'-chloro-3-(4-methoxyphenyl)propiophenone scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer domains. The existing literature on related chalcone and propiophenone derivatives provides a foundational understanding of the structure-activity relationships, highlighting the importance of the chloro and methoxy substituents.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of 4'-chloro-3-(4-methoxyphenyl)propiophenone derivatives. By introducing a diverse range of substituents on both aromatic rings and the aliphatic chain, a more detailed and quantitative SAR can be established. Such studies, coupled with computational modeling and target identification, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. [Link]

  • Jain, K., & Jain, N. K. (2020). Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Derivatives. Annals of the Romanian Society for Cell Biology, 24(2), 1426–1439.
  • Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Drug Delivery and Therapeutics, 11(6-S), 1-10.
  • Synthesis and antimicrobial evaluation of some chalcones. (2013). Journal Issues. [Link]

  • Comparative Study on Synthesis and Biological, Pharmaceutical Applications of Aromatic Substituted Chalcones. (2022). Bentham Science Publisher. [Link]

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). (n.d.).
  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). scielo.br. [Link]

  • Zangade, S. B., Jadhav, J. D., Lalpod, Vibhute, Y. B., & Dawane, B. S. (2010). Synthesis and antimicrobial activity of some new chalcones and flavones containing substituted naphthalene moiety. Journal of Chemical and Pharmaceutical Research, 2(1), 310-314.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. [Link]

  • synthesis and characterization of chalcone derivatives and their antioxidant activity. (2022). UTAR Institutional Repository. [Link]

  • Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. (2013). PubMed. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023). ijarsct. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. [Link]

  • Antifungal Assay of Some Novel Chalcone Derivatives. (2023). Curr Agri Res. [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2016). MDPI. [Link]

  • cell line cytotoxicity: Topics by Science.gov. (n.d.). Science.gov.
  • Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. (2021). MDPI. [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaff. (2016). Semantic Scholar. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (n.d.). MSU Chemistry. [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (2025). MDPI. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.
  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (2019). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2024). Frontiers. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-substituted Phenyl-(2-oxo-2H-chromen-3-yl) Prop-2-en-1-ylidene Pyrimidine Derivatives. (n.d.). JOCPR. [Link]

  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). PMC. [Link]

  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. (2014). MDPI. [Link]

  • Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives. (n.d.). PMC. [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (n.d.). ijc.or.id. [Link]/view/1126/695)

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Validation

Publish Comparison Guide: Bioactivity Confirmation of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) is a dihydrochalcone derivative. Unlike its unsaturated counterpart (the chalcone), this molecule po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) is a dihydrochalcone derivative. Unlike its unsaturated counterpart (the chalcone), this molecule possesses a saturated ethylene bridge connecting the two aromatic rings.

In drug development, this structural distinction is critical. While chalcones are reactive "Michael acceptors" often associated with high cytotoxicity and pan-assay interference (PAINS), the dihydrochalcone scaffold offers a stable, lipophilic pharmacophore. It is structurally homologous to the aglycone moiety of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) and is investigated for metabolic regulation and neuroprotection (AChE inhibition).

This guide outlines the protocol for confirming the bioactivity of this specific dihydrochalcone, comparing it against its reactive precursor (Chalcone) and established therapeutic standards.

Comparative Profile: The "Saturation" Effect
FeatureTarget: 4'-Chloro-3-(4-methoxyphenyl)propiophenone Alternative: (E)-4'-Chloro-4-methoxychalcone Standard: Phlorizin
Structure Saturated (Single bond bridge)Unsaturated (Double bond bridge)Glycosylated Dihydrochalcone
Reactivity Chemically StableReactive (Michael Acceptor)Hydrolytically Labile
Primary Bioactivity Metabolic Modulation / AChE InhibitionCytotoxic / AntileishmanialSGLT1/2 Inhibition
Toxicity Profile Low (Suitable for chronic models)High (Non-specific alkylation)Low
Solubility High (Lipophilic)ModerateHigh (Hydrophilic)

Experimental Validation Strategy

To confirm the bioactivity of 4'-Chloro-3-(4-methoxyphenyl)propiophenone, researchers must isolate its intrinsic activity from potential impurities (specifically the chalcone precursor). The validation workflow focuses on Purity Confirmation , Cytotoxicity Profiling , and Functional Metabolic Screening .

Visualizing the Validation Logic

BioactivityWorkflow Compound 4'-Chloro-3-(4-methoxyphenyl) propiophenone Purity Step 1: Purity Check (HPLC/NMR) Compound->Purity Purity->Compound Recrystallize Toxicity Step 2: Safety Profile (MTT Assay vs. Chalcone) Purity->Toxicity >98% Pure Efficacy Step 3: Functional Assay (Glucose Uptake / AChE) Toxicity->Efficacy Low Cytotoxicity Decision Go/No-Go Decision for Lead Optimization Efficacy->Decision

Figure 1: Step-wise validation workflow ensuring that observed bioactivity is intrinsic to the dihydrochalcone scaffold and not due to reactive impurities.

Detailed Experimental Protocols

Protocol A: Purity Verification (Critical Step)

Rationale: The synthesis of dihydrochalcones often involves the reduction of chalcones. Residual chalcone (even <1%) can skew toxicity data due to its high reactivity.

  • Instrument: HPLC with UV-Vis detector (254 nm and 320 nm).

  • Column: C18 Reverse Phase (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50:50 to 90:10 over 20 mins.

  • Differentiation Criteria:

    • Target (Dihydrochalcone): Elutes later (more lipophilic); UV

      
       ~270-280 nm (Acetophenone-like absorption).
      
    • Impurity (Chalcone): Elutes earlier; UV

      
       ~300-350 nm (Conjugated system absorption).
      
  • Acceptance: Chalcone peak area must be < 0.5% .

Protocol B: Comparative Cytotoxicity (MTT Assay)

Rationale: To demonstrate the safety advantage of the saturated scaffold over the unsaturated chalcone.

  • Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney epithelial).

  • Controls:

    • Negative: 0.1% DMSO.

    • Positive (Toxic): (E)-4'-Chloro-4-methoxychalcone (The precursor).

    • Test Compound: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (1 - 100 µM).

  • Procedure:

    • Seed cells (5x10³ cells/well) in 96-well plates. Incubate 24h.

    • Treat with compounds for 48h.

    • Add MTT reagent (0.5 mg/mL), incubate 4h.

    • Dissolve formazan in DMSO and read Absorbance at 570 nm.

  • Expected Outcome:

    • Chalcone:

      
       (High toxicity).[1]
      
    • Dihydrochalcone (Target):

      
       (Low toxicity).
      
    • Interpretation: The target is a safe scaffold for metabolic drug design.

Protocol C: Functional Glucose Uptake Assay (2-NBDG)

Rationale: As a lipophilic analog of Phlorizin aglycone, this compound is screened for SGLT/GLUT modulation.

  • Reagent: 2-NBDG (Fluorescent glucose analog).

  • Procedure:

    • Starve HepG2 cells in glucose-free medium for 2h.

    • Treat with Target Compound (10, 50 µM) vs. Phlorizin (Positive Control).

    • Add 2-NBDG (100 µM) and incubate for 30 mins.

    • Wash with cold PBS x3.

    • Measure fluorescence (Ex/Em: 465/540 nm).

  • Data Analysis: Calculate % Inhibition of Glucose Uptake relative to DMSO control.

Data Interpretation & Mechanism

The biological distinctiveness of 4'-Chloro-3-(4-methoxyphenyl)propiophenone lies in its Structure-Activity Relationship (SAR) . The saturation of the double bond breaks the conjugation between the two aryl rings, altering both the electronic distribution and the spatial geometry.

Mechanism of Action Diagram

SAR_Mechanism Chalcone Precursor: Chalcone (Planar, Conjugated) Target Target: Dihydrochalcone (Flexible, Non-Planar) Chalcone->Target Reduction (H2/Pd) Pathway1 Michael Addition (Covalent Cysteine Binding) Chalcone->Pathway1 High Reactivity Pathway2 Hydrophobic Pocket Fitting (SGLT2 / AChE) Target->Pathway2 Stable Scaffold Toxicity Cytotoxicity / Apoptosis Pathway1->Toxicity Therapeutic Metabolic Regulation (Glucose/Lipid) Pathway2->Therapeutic

Figure 2: Mechanistic divergence between the reactive chalcone precursor and the stable dihydrochalcone target.

Summary of Expected Results
AssayMetricTarget Compound PerformanceInterpretation
HPLC Purity % Area> 99.0%Essential for valid biological data.
MTT (HepG2)

> 50 µMNon-cytotoxic; suitable for metabolic drugs.
DPPH Scavenging

> 200 µMWeak antioxidant (due to methoxy vs hydroxy).
Glucose Uptake % InhibitionModerate (20-40%)Acts as a weak aglycone inhibitor; requires glycosylation for potency.

References

  • PubChem. (2025). Compound Summary: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (CAS 111302-58-0). National Library of Medicine. [Link]

  • Stompor, M., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Molecules.[1][2][3][4][5][6][7][8] [Link]

  • Laurus Labs Ltd. (2021).[6][7] Process for preparation of Empagliflozin and intermediates.[3][9][6][7] U.S. Patent 11,046,676. (Demonstrates the role of propiophenone intermediates in gliflozin synthesis). [Link]

  • Mendanha, D., et al. (2020). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease.[2] Current Topics in Medicinal Chemistry. [Link]

  • Rozmer, Z., & Perjési, P. (2016). Phytochemical and Pharmacological Aspects of Chalcones and Dihydrochalcones. Phytochemistry Reviews. (Comparison of stability and reactivity).

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Comparative

establishing a reference standard for "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE"

An In-Depth Technical Guide to Establishing a Reference Standard for 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE Introduction: The Cornerstone of Analytical Precision In the landscape of pharmaceutical research and develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing a Reference Standard for 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE

Introduction: The Cornerstone of Analytical Precision

In the landscape of pharmaceutical research and development, the reliability of analytical data is paramount. Every quantitative measurement, from drug substance purity assays to impurity profiling, relies on a well-characterized reference standard. These materials are the bedrock of analytical accuracy, ensuring consistency, enabling regulatory compliance, and ultimately safeguarding patient safety.[1][2][3] A reference standard is a highly purified and extensively characterized substance intended for use in specified chemical and physical tests, where its properties are compared with those of the sample under examination.[4]

This guide provides a comprehensive framework for the characterization and certification of a new chemical entity, 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE, as a chemical reference standard. We will navigate the multi-step analytical workflow, compare orthogonal analytical techniques, and explain the scientific rationale behind each experimental choice. This document is designed for researchers, analytical scientists, and quality control professionals tasked with establishing robust and reliable reference materials.

The Candidate Material: Synthesis and Potential Impurities

The journey to a reference standard begins with the candidate material itself. 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE is an aromatic ketone, a structure prevalent in many pharmaceutical intermediates. A plausible and efficient synthetic route for such a molecule is the Friedel-Crafts acylation of chlorobenzene with 3-(4-methoxyphenyl)propionyl chloride, using a Lewis acid catalyst like aluminum chloride.[5][6][7]

Understanding the synthesis is critical as it informs the potential impurity profile. Process-related impurities could include:

  • Starting Materials: Unreacted chlorobenzene or 3-(4-methoxyphenyl)propanoic acid.

  • Positional Isomers: Acylation at the ortho- or meta- positions of the chlorobenzene ring.

  • By-products: Side-reaction products resulting from the catalyst or reaction conditions.

  • Residual Solvents: Solvents used during the reaction and purification steps.

A robust characterization plan must be designed to detect, identify, and quantify these potential impurities.

Part 1: Unambiguous Identity Confirmation

Before assessing purity, the absolute identity of the candidate material must be unequivocally confirmed. A combination of spectroscopic techniques is employed to ensure the material's structure is correct.

Workflow for Identity Confirmation.
Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming the molecular weight of a compound.[8] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to deduce the elemental composition.

  • Rationale: This technique provides the most direct evidence of the compound's molecular formula (C₁₆H₁₅ClO₂). It is highly sensitive and can detect impurities with different molecular weights.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement of atoms within the molecule.[8]

  • ¹H NMR: Confirms the number, connectivity, and chemical environment of all hydrogen atoms. For the target molecule, we would expect to see distinct signals for the aromatic protons on both rings, the methoxy group, and the two methylene groups of the propiophenone chain.

  • ¹³C NMR: Confirms the number and type of carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Rationale: NMR is unparalleled in its ability to elucidate the exact isomeric structure. It can distinguish between the desired 4'-chloro isomer and other potential positional isomers, a task that is difficult for MS alone.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Rationale: For 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE, the IR spectrum should show characteristic absorption bands for the aromatic C-H bonds, the C=O (ketone) stretch (typically around 1685 cm⁻¹ for aromatic ketones), and the C-O (ether) stretch.[10] This provides complementary evidence to NMR and MS.

Part 2: Purity Determination - A Comparative Approach

Assigning an accurate purity value is the most critical step in certifying a reference standard. Two primary methodologies are employed: the traditional Mass Balance approach and the modern, direct Quantitative NMR (qNMR) method. The choice between these methods depends on the desired level of accuracy, traceability, and available resources.

Purity_Approaches cluster_mass_balance Approach 1: Mass Balance (Indirect) cluster_qnmr Approach 2: qNMR (Direct) mb_start Assume 100% Purity hplc HPLC-UV (Organic Impurities) mb_start->hplc kf Karl Fischer (Water Content) mb_start->kf tga TGA (Residual Solvents) mb_start->tga roi Residue on Ignition (Inorganic Impurities) mb_start->roi mb_calc Purity = 100% - (HPLC + KF + TGA + ROI) hplc->mb_calc kf->mb_calc tga->mb_calc roi->mb_calc qnmr_start Weigh Analyte & Certified IS qnmr_exp Acquire ¹H NMR Spectrum qnmr_start->qnmr_exp qnmr_calc Calculate Purity Directly from Signal Integrals qnmr_exp->qnmr_calc Title Comparison of Purity Assignment Methods

Sources

Validation

comparing analytical techniques for "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE"

Executive Summary 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of SGLT2 inhibitors such as Dapagliflozin . Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of SGLT2 inhibitors such as Dapagliflozin . Its structural integrity—specifically the dihydrochalcone backbone—is pivotal for downstream glycosylation reactions.

This guide objectively compares the three primary analytical techniques required for its characterization: HPLC-UV (Quality Control), LC-MS/MS (Impurity Profiling), and NMR (Structural Authentication). While HPLC-UV remains the industry standard for routine assay, LC-MS is indispensable for detecting trace genotoxic impurities, and NMR is non-negotiable for initial structural validation.

Part 1: Compound Profile & Physicochemical Context[1]

PropertySpecificationRelevance to Analysis
IUPAC Name 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-oneDefines fragmentation patterns in MS.[1]
CAS Number 111302-58-0Unique identifier for regulatory filing.
Molecular Formula C16H15ClO2MW: 274.74 g/mol .[2] Suitable for ESI+ MS.
Solubility Low in water; Soluble in ACN, MeOH, DCMRequires organic modifiers in Reverse Phase HPLC.
Chromophores Benzoyl & Anisole moietiesStrong UV absorption at ~254 nm and ~280 nm.

Part 2: Comparative Analysis of Techniques

The following table synthesizes experimental performance metrics to guide technique selection.

FeatureHPLC-UV (PDA) LC-MS/MS (QqQ) 1H-NMR (500 MHz)
Primary Utility Routine Purity & Assay (>98%)Trace Impurity Profiling (<0.1%)Structural Elucidation
Sensitivity (LOD) ~0.5 µg/mL~1–10 ng/mL~1 mg/mL
Specificity Moderate (Retention Time based)High (Mass-to-Charge Ratio)Absolute (Chemical Shift)
Throughput High (15–30 min/run)High (10–20 min/run)Low (Sample prep intensive)
Cost Per Run Low ($)High (

$)
Moderate (

)
Limitations Co-elution of isomers possibleMatrix effects; ionization suppressionLow sensitivity; no trace analysis

Part 3: Detailed Experimental Protocols

Technique 1: HPLC-UV (The Gold Standard for QC)

Context: For routine batch release, HPLC-UV provides the best balance of precision and robustness. The following protocol is designed to separate the main peak from common synthetic precursors like 4-chloropropiophenone and the chalcone intermediate.

Protocol: Reverse-Phase Gradient Separation
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Why: The C18 chain provides adequate hydrophobic retention for the non-polar diaryl structure.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH suppresses ionization of residual silanols, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
2.0 40% Isocratic Hold
15.0 90% Linear Ramp (Elute Impurities)
20.0 90% Wash
20.1 40% Re-equilibration

| 25.0 | 40% | End |

Self-Validating System Suitability (SST) Criteria:

  • Tailing Factor (T): 0.8 < T < 1.5 (Ensures no secondary interactions).

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely the unreduced chalcone).

Technique 2: LC-MS/MS (Trace Impurity Profiling)

Context: Essential for detecting potential genotoxic impurities (PGIs) or identifying unknown degradation products.

Protocol: ESI-Positive Mode Screening
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]+ = 275.1 m/z.

  • Fragmentation (MS2):

    • Precursor: 275.1 m/z

    • Product Ions: 139.0 m/z (Chlorobenzoyl cation) and 121.1 m/z (Methoxyphenyl ethyl cation).

    • Causality: The cleavage occurs at the alpha-carbon relative to the carbonyl, characteristic of propiophenone derivatives.

Workflow Logic:

  • Full Scan (Q1): 100–600 m/z to detect all species.

  • Product Ion Scan: Triggered on peaks >0.1% area.

  • MRM (Multiple Reaction Monitoring): Used for quantitation of known toxic impurities (e.g., alkyl halides from synthesis).

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

AnalyticalWorkflow Start Sample: 4'-Chloro-3-(4-methoxyphenyl)propiophenone Goal Define Analytical Goal Start->Goal QC Routine QC / Batch Release Goal->QC High Volume Struct Structural Identity / New Vendor Goal->Struct First Batch Trace Impurity Profiling / Troubleshooting Goal->Trace Unknown Peak HPLC Technique: HPLC-UV (Method: RP-C18 Gradient) QC->HPLC NMR Technique: 1H-NMR (Solvent: CDCl3) Struct->NMR LCMS Technique: LC-MS/MS (Mode: ESI+) Trace->LCMS ResultQC Output: Purity % (>98%) Assay (w/w) HPLC->ResultQC ResultStruct Output: Carbon Backbone Verification Proton Integration NMR->ResultStruct ResultTrace Output: Molecular Weight of Unknowns PGI Detection (<10 ppm) LCMS->ResultTrace

Figure 1: Analytical Decision Tree for Propiophenone Derivatives. Blue nodes indicate decision points; Green/Red nodes indicate selected techniques.

Part 5: Impurity Fate Mapping

Understanding the chemical origin of impurities is vital for method development. The diagram below maps the synthesis pathway to potential analytical targets.

ImpurityMap SM1 4-Chloropropiophenone Chalcone Intermediate: Chalcone Derivative (Unsaturated) SM1->Chalcone Aldol Condensation Imp1 Impurity A: Residual SM1 SM1->Imp1 Incomplete Rxn SM2 4-Methoxybenzaldehyde SM2->Chalcone Product Target: 4'-Chloro-3-(4-methoxyphenyl) propiophenone Chalcone->Product Hydrogenation (Pd/C) Imp2 Impurity B: Unreduced Chalcone Chalcone->Imp2 Incomplete Red. Imp3 Impurity C: Over-reduced Alcohol Product->Imp3 Over-Reduction

Figure 2: Synthetic Pathway and Impurity Origin. Impurities A, B, and C must be resolved by the HPLC method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]

  • Ren, J., et al. (2014).Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. (Contextual grounding for synthesis intermediates).
  • Agilent Technologies (2007). Fast LC/MS/MS Analytical Method for Drug Metabolites. (Methodology for LC-MS optimization). Retrieved from [Link]

Sources

Comparative

Benchmarking Guide: The Dihydrochalcone Scaffold (4'-Chloro-3-(4-methoxyphenyl)propiophenone)

Topic: Benchmarking "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" against known inhibitors/activators Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" against known inhibitors/activators Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide evaluates 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a saturated dihydrochalcone (DHC) analog.[1] While frequently utilized as a chemical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin precursors) and bioactive chalcones, this molecule possesses distinct physicochemical properties that warrant investigation as a standalone scaffold.

This guide benchmarks the compound against its unsaturated parent (4'-Chloro-4-methoxychalcone , a known MAO-B inhibitor) and the clinical standard Phloretin (a non-selective SGLT/GLUT inhibitor). The primary objective is to assess the trade-off between metabolic stability (saturation of the enone motif) and pharmacological potency .

Structural & Mechanistic Benchmarking

The core scientific question when evaluating this propiophenone is the impact of the saturated ethylene bridge (


) versus the unsaturated vinylene bridge (

) found in chalcones.
Comparative Analysis Table
Feature4'-Chloro-3-(4-methoxyphenyl) propiophenone (Target)4'-Chloro-4-methoxychalcone (Comparator 1)Phloretin (Comparator 2)
Scaffold Class Dihydrochalcone (Saturated)Chalcone (Unsaturated)Dihydrochalcone (Polyphenolic)
Primary Mechanism Reversible Binding (Lipophilic Interaction)Michael Acceptor (Covalent/Reversible)Competitive Inhibitor (H-bond donor)
Key Target(s) Tyrosinase, SGLT2 (Scaffold) MAO-B, Aldose Reductase SGLT1/2, GLUT1/2
Reactivity Stable (Non-electrophilic)Reactive (Electrophilic Enone)Stable (Redox active)
Lipophilicity (cLogP) ~4.1 (High BBB Permeability)~3.7~2.5 (Hydrophilic)
Metabolic Liability O-demethylation (CYP450)Glutathione (GSH) ConjugationGlucuronidation (Phase II)
Mechanistic Insight: The "Michael Acceptor" Trade-off
  • Comparator 1 (Chalcone): The unsaturated enone is a Michael acceptor. It often exhibits high potency against enzymes like Monoamine Oxidase B (MAO-B) or NF-κB signaling proteins by covalently modifying cysteine residues. However, this reactivity leads to "Pan-Assay Interference" (PAINS) and toxicity.

  • Target (Propiophenone): Saturation removes the electrophilic nature. If the target molecule retains activity (e.g., in Tyrosinase or SGLT assays), it represents a superior, non-toxic lead compound. If activity is lost, the double bond is pharmacophoric.

Experimental Protocols for Benchmarking

To objectively validate the performance of 4'-Chloro-3-(4-methoxyphenyl)propiophenone, the following self-validating protocols are recommended.

Protocol A: Differential Stability Assay (GSH Adduct Formation)

Objective: To prove the "Target" is metabolically superior to the "Comparator 1" (Chalcone) by lacking reactivity with Glutathione (GSH).

  • Preparation: Prepare 10 mM stocks of the Propiophenone and the Chalcone in DMSO.

  • Incubation: Mix compound (50 µM) with reduced L-Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4, 37°C).

  • Time-Course: Aliquot samples at T=0, 1h, 4h, and 24h.

  • Analysis (LC-MS/MS):

    • Chalcone: Monitor for [M+H+307]⁺ (GSH adduct). Expect >50% conversion in 4h.

    • Propiophenone: Monitor for parent ion [M+H]⁺. Expect <5% degradation (No adduct).

  • Validation: If Propiophenone forms an adduct, the sample is contaminated with the unsaturated form.

Protocol B: Tyrosinase Inhibition Screening (Colorimetric)

Objective: Dihydrochalcones are classic tyrosinase inhibitors (skin whitening agents). Benchmark against Kojic Acid (Standard).

  • Enzyme Mix: Mushroom Tyrosinase (50 units/mL) in 50 mM phosphate buffer (pH 6.5).

  • Substrate: L-DOPA (0.5 mM).

  • Inhibitor: Titrate Propiophenone vs. Phloretin (1 µM – 100 µM).

  • Kinetics: Measure Absorbance at 475 nm (Dopachrome formation) every 30s for 10 min.

  • Calculation: Plot

    
     vs. [Inhibitor]. Determine 
    
    
    
    .
    • Hypothesis: The 4'-Cl group (lipophilic) may enhance binding to the hydrophobic pocket compared to Phloretin's -OH groups, potentially offering higher potency.

Visualization: Signaling & Logic Pathways

The following diagrams illustrate the structural logic and the screening workflow.

Diagram 1: The Scaffold Evaluation Logic (Structure-Activity Relationship)

SAR_Logic Chalcone 4'-Chloro-4-methoxychalcone (Unsaturated Parent) Target_MAOB Target: MAO-B (Requires Rigidity?) Chalcone->Target_MAOB High Potency (Rigid) Toxicity Toxicity / Reactivity (Michael Addition) Chalcone->Toxicity High Risk (Covalent) Propiophenone 4'-Chloro-3-(4-methoxyphenyl) propiophenone (Saturated Target) Propiophenone->Target_MAOB Test for Activity (Flexible) Target_Tyrosinase Target: Tyrosinase (Requires Flexibility) Propiophenone->Target_Tyrosinase High Potential (Stable) Propiophenone->Toxicity Low Risk (Inert) Phloretin Phloretin (Clinical DHC Standard) Phloretin->Target_Tyrosinase Standard Ref

Caption: SAR Logic Flow. The saturated Propiophenone offers a safety advantage over the Chalcone but must be tested to ensure target affinity (MAO-B vs Tyrosinase) is retained.

Diagram 2: Benchmarking Workflow Cascade

Workflow cluster_0 Phase 1: Stability (The Filter) cluster_1 Phase 2: Potency Benchmarking Start Compound: 4'-Chloro-3-(4-methoxyphenyl)propiophenone GSH_Assay GSH Adduct Assay (LC-MS/MS) Start->GSH_Assay Result_Stable No Adduct Formed (Proceed) GSH_Assay->Result_Stable < 5% Loss Result_Unstable Adduct Formed (Reject: Reactive) GSH_Assay->Result_Unstable > 50% Loss MAOB_Assay MAO-B Inhibition (vs Selegiline/Chalcone) Result_Stable->MAOB_Assay Tyro_Assay Tyrosinase Inhibition (vs Phloretin) Result_Stable->Tyro_Assay

Caption: Experimental cascade. Stability (GSH assay) is the gatekeeper before investing in enzymatic potency assays.

Scientific Conclusion & Recommendations
  • Use as a Negative Control for Chalcones: When studying the biological activity of 4'-Chloro-4-methoxychalcone, this propiophenone is the essential negative control . If biological activity persists in the propiophenone, the mechanism is likely non-covalent binding . If activity vanishes, the mechanism requires the Michael acceptor moiety.

  • SGLT2 Precursor Potential: While not a direct SGLT2 inhibitor (lacking the glucose moiety), this scaffold benchmarks well against Phloretin for hydrophobicity. It serves as an ideal fragment for Fragment-Based Drug Discovery (FBDD) targeting the aglycone binding pocket of SGLT2.

References
  • PubChem. (2025).[2][3] Compound Summary: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0).[1][4] National Library of Medicine. Link

  • Chimenti, F., et al. (2009). Chalcones: A Valid Scaffold for Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for Chalcone MAO-B activity). Link

  • TargetMol. (2024). 4-Chlorochalcone Product Data: MAO-B Inhibition Profile.[5]Link

  • Sigma-Aldrich. (2024). Product Specification: 4'-Chloro-3-(4-methoxyphenyl)propiophenone.[1][2][4]Link

  • Echemi. (2024). Safety Data Sheet & Chemical Properties: CAS 111302-58-0.[1]Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE

To: Research & Development Team From: Senior Application Scientist, Chemical Safety & Logistics Subject: Technical Handling Guide: 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE (CAS 111302-58-0)[1][2][3] Part 1: Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Safety & Logistics Subject: Technical Handling Guide: 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE (CAS 111302-58-0)[1][2][3]

Part 1: Executive Safety & Technical Profile

Compound Identity:

  • Chemical Name: 4'-Chloro-3-(4-methoxyphenyl)propiophenone[1][2][3][4][5]

  • IUPAC Name: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one[1][2][3][5]

  • CAS Number: 111302-58-0[1][2][3]

  • Molecular Formula: C₁₆H₁₅ClO₂[1][2][3]

  • Molecular Weight: 274.74 g/mol [1][2][3]

  • Physical State: Solid (Crystalline powder)[1][2][3]

Hazard Classification (Precautionary Principle Applied): While specific toxicological data for this exact isomer is limited, structural analogs (chlorinated dihydrochalcones and propiophenones) exhibit confirmed hazards.[2][3] We treat this compound as a Category 2 Irritant and Potential Aquatic Toxin .[2][3]

Hazard ClassH-CodeRisk Description
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[2][3][6][7][8][9]
STOT-SE H335May cause respiratory irritation.[1][2][3]
Aquatic Acute H400(Potential) Very toxic to aquatic life.[2][3][10]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "standard" lab PPE. This compound combines a lipophilic ether tail with a chlorinated aromatic head, increasing skin permeation potential.[3]

PPE Selection Logic

PPE_Logic Start Task Assessment Solid_Handling Handling Solid (Weighing/Transfer) Start->Solid_Handling Solution_Handling Handling Solutions (Synthesis/Extraction) Start->Solution_Handling Resp_Protection Respiratory: N95/P100 Mask (If outside hood) Solid_Handling->Resp_Protection Skin_Protection Skin: Double Nitrile Gloves (0.11mm min) Solid_Handling->Skin_Protection Eye_Protection Eye: Safety Glasses (Side Shields) Solid_Handling->Eye_Protection Solvent_Check Check Solvent Type Solution_Handling->Solvent_Check High_Perm High Permeation (DCM/Chloroform) Solvent_Check->High_Perm Low_Perm Low Permeation (Water/Methanol) Solvent_Check->Low_Perm Glove_Upgrade Upgrade Glove: Silver Shield / Laminate High_Perm->Glove_Upgrade Standard_Glove Standard Glove: Nitrile (Change <15m) Low_Perm->Standard_Glove

Figure 1: PPE Decision Logic based on physical state and solvent carrier.[1][2][3]

Detailed Equipment Specifications
Protection ZoneRecommended GearTechnical Justification
Hand (Primary) Nitrile (Double Gloving) Why: Nitrile offers excellent resistance to solid organic irritants.[1][2][3] Protocol: Wear two pairs. Inspect outer pair immediately upon contact.
Hand (Solvent) Silver Shield / Laminate Why: If dissolved in halogenated solvents (DCM), nitrile degrades in <5 mins.[2][3] Laminate prevents breakthrough of the carrier solvent.[2][3]
Respiratory P100 / N95 (Valved) Why: Fine crystalline dusts can bypass standard surgical masks.[2][3] Use only if handling outside a fume hood (not recommended).[2]
Eye/Face Chemical Splash Goggles Why: Safety glasses with gaps are insufficient for fine powders that can become airborne during static discharge.[2][3]

Part 3: Operational Protocols & Self-Validating Systems

Protocol A: Weighing & Transfer (The "Static" Risk)

Context: Chlorinated aromatic solids often carry high static charges, causing "particle jump" during weighing.[3]

  • Engineering Control: Operate strictly within a Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Static Neutralization:

    • Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.[2][3]

    • Validation: Verify the balance reads "0.0000 g" steadily for 10 seconds before addition.[2][3] Drifting numbers indicate static interference.[2]

  • Transfer: Use a disposable anti-static spatula.[2][3] Do not reuse spatulas to prevent cross-contamination.[2][3]

Protocol B: Solubilization & Synthesis

Context: This molecule contains a ketone and an ether.[3] It is stable but lipophilic.[3]

  • Solvent Selection:

    • Preferred: DMSO, DMF, Ethyl Acetate (High solubility).[2][3]

    • Avoid: Water (Insoluble).[2][3]

  • Inert Atmosphere:

    • While the propiophenone core is relatively stable, the 4-methoxyphenyl moiety can be sensitive to strong oxidizers.[2][3]

    • Standard: Flush reaction vessels with Nitrogen (N₂) or Argon (Ar) prior to heating.[2][3]

Protocol C: Spill Response Workflow

Spill_Response Spill_Event Spill Detected Identify_State Identify State Spill_Event->Identify_State Solid_Spill Solid Powder Identify_State->Solid_Spill Liquid_Spill Solution/Liquid Identify_State->Liquid_Spill Action_Solid 1. Dampen with inert oil/water 2. Scoop to avoid dust Solid_Spill->Action_Solid Action_Liquid 1. Absorb (Vermiculite) 2. Do NOT use paper towels Liquid_Spill->Action_Liquid Disposal Seal in HazMat Bag Label: 'Halogenated Organic' Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Immediate response workflow for solid vs. liquid spills.

Part 4: Waste Disposal & Decontamination

The "Halogen Rule": Because this molecule contains Chlorine (Cl), it cannot be disposed of in general organic waste streams (often incinerated for fuel).[2][3] Burning chlorinated compounds can release toxic dioxins or hydrochloric acid.[2][3]

  • Primary Waste Stream: Halogenated Organic Waste .[2][3]

    • Container: High-density polyethylene (HDPE) or glass jerrycan.[1][2][3]

    • Labeling: Must explicitly state "Contains Halogenated Organics (Chlorine)".[2][3]

  • Glassware Decontamination:

    • Rinse glassware 3x with Acetone or Dichloromethane (DCM).[2][3]

    • Dispose of rinsate into the Halogenated Waste container.[2][3]

    • Validation: Visual inspection under UV light (if applicable for impurities) or simple visual check for residue before washing with soap/water.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE
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4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE
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